Hydroxybupropion
Description
active metabolite of bupropion; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxybupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
| Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYBUPROPION, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enantiomer: A Technical Guide to the Mechanism of Action of (2S,3S)-Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion, an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism to form several active metabolites. Among these, the (2S,3S)-hydroxybupropion enantiomer has emerged as a key contributor to the parent drug's therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of (2S,3S)-hydroxybupropion, focusing on its interactions with monoamine transporters and nicotinic acetylcholine receptors. This document synthesizes quantitative data from key studies, details experimental methodologies, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Bupropion is clinically administered as a racemic mixture. However, its pharmacological activity is substantially influenced by its major metabolites, including hydroxybupropion, which exists as (2R,3R) and (2S,3S) enantiomers. Notably, (2S,3S)-hydroxybupropion is present in plasma at concentrations significantly higher than bupropion itself, suggesting it plays a crucial role in the overall therapeutic effect. In fact, bupropion can be conceptualized as a prodrug for its active metabolites, with (2S,3S)-hydroxybupropion being a particularly important active principle.[1][2] This document delves into the specific molecular interactions and pharmacological effects that define the mechanism of action of this pivotal metabolite.
Core Pharmacological Actions
The primary mechanism of action of (2S,3S)-hydroxybupropion involves a dual modulation of key neurotransmitter systems: the inhibition of monoamine reuptake and the antagonism of nicotinic acetylcholine receptors (nAChRs).
Inhibition of Monoamine Transporters
(2S,3S)-hydroxybupropion is a potent inhibitor of both norepinephrine (NE) and dopamine (DA) transporters. This action increases the synaptic concentration of these neurotransmitters, which is believed to be a cornerstone of its antidepressant effects. The inhibitory activity is stereoselective, with the (2S,3S) isomer being significantly more potent than its (2R,3R) counterpart.
Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
A distinguishing feature of (2S,3S)-hydroxybupropion's pharmacological profile is its activity as a non-competitive antagonist of neuronal nAChRs, particularly the α4β2 subtype.[3] This antagonism is thought to be central to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of (2S,3S)-hydroxybupropion at its primary molecular targets, comparing it to its parent compound and the other major enantiomer where data is available.
Table 1: Inhibition of Monoamine Transporter Uptake
| Compound | Target | IC50 (nM) | Species/System | Reference |
| (2S,3S)-Hydroxybupropion | Norepinephrine (NE) Transporter | 520 | Human (heterologously expressed) | [4] |
| Racemic Bupropion | Norepinephrine (NE) Transporter | 1900 | Human (heterologously expressed) | [4] |
| (2R,3R)-Hydroxybupropion | Norepinephrine (NE) Transporter | >10,000 | Human (heterologously expressed) | [4] |
| (2S,3S)-Hydroxybupropion | Dopamine (DA) Transporter | Similar to Racemic Bupropion | Human (heterologously expressed) | [4] |
| Racemic Bupropion | Dopamine (DA) Transporter | Similar to (2S,3S)-Hydroxybupropion | Human (heterologously expressed) | [4] |
| (2R,3R)-Hydroxybupropion | Dopamine (DA) Transporter | Inactive | Human (heterologously expressed) | [2] |
Table 2: Antagonism of Nicotinic Acetylcholine Receptors
| Compound | Target | Functional IC50 (µM) | Species/System | Reference |
| (2S,3S)-Hydroxybupropion | α4β2 nAChR | 3.3 | Human | [4][5] |
| Racemic Bupropion | α4β2 nAChR | Less potent than (2S,3S) isomer | Human | [4] |
| (2R,3R)-Hydroxybupropion | α4β2 nAChR | Less potent than (2S,3S) isomer | Human | [4] |
Signaling Pathways and Logical Relationships
The dual action of (2S,3S)-hydroxybupropion on monoamine transporters and nAChRs leads to a cascade of downstream effects that are believed to mediate its therapeutic outcomes.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
(R,R)-Hydroxybupropion: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-hydroxybupropion is the major metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion. Following oral administration of bupropion, (R,R)-hydroxybupropion is present in the plasma at concentrations significantly higher than the parent drug, suggesting a potentially important role in the overall pharmacological effects of bupropion treatment.[1][2] This technical guide provides an in-depth overview of the biological activity of (R,R)-hydroxybupropion, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization.
Pharmacodynamics
The primary mechanism of action of bupropion is the inhibition of dopamine and norepinephrine reuptake. However, studies on its metabolites have revealed a complex stereoselective pharmacology. (R,R)-hydroxybupropion exhibits significantly weaker activity at the dopamine and norepinephrine transporters compared to its parent compound and its (S,S)-enantiomer.
Table 1: In Vitro Activity of (R,R)-Hydroxybupropion at Monoamine Transporters
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| (R,R)-Hydroxybupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | > 10,000 | [3] |
| (R,R)-Hydroxybupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | > 10,000 | [3] |
| (S,S)-Hydroxybupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | 520 | [3] |
| (S,S)-Hydroxybupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | 440 | [3] |
| Racemic Bupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | 1,900 | [3] |
| Racemic Bupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | 660 | [3] |
Nicotinic Acetylcholine Receptor (nAChR) Activity
Bupropion and its metabolites also act as non-competitive antagonists at various nicotinic acetylcholine receptor subtypes. While the activity of the individual enantiomers of hydroxybupropion at nAChRs has been investigated, the (S,S)-enantiomer is generally found to be more potent than the (R,R)-enantiomer.
Pharmacokinetics
(R,R)-hydroxybupropion is the most abundant metabolite of bupropion in humans. Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2B6 in the liver.
Table 2: Human Pharmacokinetic Parameters of (R,R)-Hydroxybupropion after a Single Oral Dose of Racemic Bupropion (100 mg)
| Parameter | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion | R-Bupropion | S-Bupropion | Reference |
| Cmax (ng/mL) | 186.7 ± 45.9 | 5.3 ± 1.9 | 17.1 ± 6.2 | 28.7 ± 9.1 | [2] |
| AUC₀-∞ (ng·h/mL) | 4641 ± 1272 | 71 ± 34 | 143 ± 46 | 241 ± 75 | [2] |
| t½ (h) | 19.3 ± 4.0 | 14.6 ± 3.8 | 11.6 ± 2.6 | 11.9 ± 3.0 | [2] |
| Plasma Protein Binding (%) | ~84 | Not Reported | ~84 | Not Reported | [1] |
Values are presented as mean ± standard deviation.
Metabolism
The formation of (R,R)-hydroxybupropion from R-bupropion is a key metabolic pathway for bupropion. The kinetics of this reaction have been characterized in vitro using human liver microsomes and recombinant CYP2B6.
Table 3: In Vitro Kinetic Parameters for the Formation of (R,R)-Hydroxybupropion by CYP2B6
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP2B6) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP2B6) | Reference |
| Recombinant CYP2B6 | R-Bupropion | 46 ± 3 | 9.3 ± 0.2 | 0.21 | [4] |
| Recombinant CYP2B6 | S-Bupropion | 34 ± 1 | 22.0 ± 0.2 | 0.65 | [4] |
Values are presented as mean ± standard error of the estimate.
Experimental Protocols
Chiral Separation and Quantification of Bupropion and its Metabolites by HPLC-MS/MS
This protocol outlines a method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including (R,R)-hydroxybupropion, from human plasma.
Workflow Diagram:
Caption: Workflow for Chiral Analysis of Bupropion Metabolites.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an acidic solution (e.g., 20% trichloroacetic acid) to remove proteins that can interfere with the analysis.[5]
-
Chromatographic Separation:
-
Column: A chiral stationary phase column, such as an α1-acid glycoprotein column, is used to separate the enantiomers of bupropion and its metabolites.[5]
-
Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and organic solvents (e.g., methanol, acetonitrile), is used for elution. The pH of the mobile phase is a critical parameter for achieving optimal separation.[5]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the HPLC is introduced into a mass spectrometer, and the analytes are ionized using a technique such as positive ion electrospray ionization.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection and quantification of the individual enantiomers.
-
-
Data Analysis: The peak areas of the analytes are measured and compared to a standard curve to determine their concentrations in the plasma samples.
Monoamine Transporter Uptake Assay
This protocol describes a method to assess the inhibitory activity of (R,R)-hydroxybupropion on dopamine and norepinephrine transporters using a radioligand uptake assay in cells expressing the respective transporters.
Workflow Diagram:
Caption: Workflow for Monoamine Transporter Uptake Assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET) are cultured to confluence in appropriate media.[6][7]
-
Assay Preparation: Cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES buffer.
-
Incubation:
-
Aliquots of the cell suspension are pre-incubated with varying concentrations of (R,R)-hydroxybupropion or a reference inhibitor.
-
The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter, either [³H]dopamine or [³H]norepinephrine, at a fixed concentration.[8]
-
The incubation is carried out for a short period (e.g., 8 minutes) at 37°C to measure the initial rate of uptake.[8]
-
-
Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the cells, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of (R,R)-hydroxybupropion. The IC50 value, the concentration that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.
Nicotinic Acetylcholine Receptor Functional Assay (⁸⁶Rb⁺ Efflux Assay)
This protocol details a method to evaluate the functional antagonism of (R,R)-hydroxybupropion at nAChR subtypes using a ⁸⁶Rb⁺ efflux assay in a suitable cell line.
Workflow Diagram:
Caption: Workflow for nAChR Functional Assay (⁸⁶Rb⁺ Efflux).
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) is cultured.
-
Cell Loading: The cells are loaded with the radioactive potassium analog, ⁸⁶Rb⁺, by incubation in a medium containing ⁸⁶RbCl.
-
Pre-incubation: The ⁸⁶Rb⁺-loaded cells are washed and then pre-incubated with varying concentrations of (R,R)-hydroxybupropion or a reference antagonist.
-
Stimulation: The efflux of ⁸⁶Rb⁺ is initiated by stimulating the cells with a specific nAChR agonist (e.g., acetylcholine or nicotine).
-
Efflux Measurement: After a defined stimulation period, the supernatant containing the released ⁸⁶Rb⁺ is collected.
-
Quantification: The amount of ⁸⁶Rb⁺ in the supernatant is quantified using a gamma counter.
-
Data Analysis: The inhibitory effect of (R,R)-hydroxybupropion on agonist-induced ⁸⁶Rb⁺ efflux is calculated, and the IC50 value is determined.
Signaling Pathways and Metabolic Transformation
Metabolic Pathway of Bupropion to (R,R)-Hydroxybupropion
The primary metabolic pathway for the formation of (R,R)-hydroxybupropion from R-bupropion is through hydroxylation catalyzed by the CYP2B6 enzyme in the liver.
Caption: Metabolic Conversion of R-Bupropion.
Conclusion
(R,R)-hydroxybupropion is the major metabolite of bupropion, characterized by high plasma concentrations but low in vitro activity at the primary targets of its parent compound, the dopamine and norepinephrine transporters. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of the complex pharmacology of bupropion and its metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxybupropion chemical structure and properties
An In-depth Technical Guide on Hydroxybupropion: Chemical Structure and Properties
Introduction
This compound is the major and most important active metabolite of bupropion, a widely used atypical antidepressant and smoking cessation aid.[1][2][3] Formed in the liver by the CYP2B6 enzyme during the first-pass metabolism of bupropion, this compound circulates in the plasma at concentrations 16 to 20 times greater than the parent drug.[2][3] This high level of exposure suggests that this compound is a significant contributor to the overall pharmacological effects of bupropion, which can be considered a prodrug for this active metabolite.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an aromatic ketone and an alkyl-phenylketone.[4][5] It possesses two chiral centers, resulting in four possible enantiomers.[3] However, in humans, only the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers are formed.[3] The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one[4] |
| Molecular Formula | C13H18ClNO2[2][3][4][6] |
| CAS Number | 92264-81-8[1][4][7] |
| SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO[2][4] |
| InChI Key | AKOAEVOSDHIVFX-UHFFFAOYSA-N[2][3] |
| Synonyms | BW 306U, 6-Hydroxybupropion, OH-bupropion[3][6] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is typically supplied as a white to off-white or crystalline solid.[1][6][8]
| Property | Value | Source |
| Molecular Weight | 255.74 g/mol | [1][3][4] |
| Physical Description | Crystalline Solid | [6][8] |
| pKa (Strongest Basic) | 7.65 (Predicted) | [9] |
| XLogP3-AA | 2.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [4][9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Solubility | Soluble in DMSO, ethanol, and dimethylformamide (~20 mg/ml).[6][8] Sparingly soluble in aqueous buffers.[6] Water solubility is predicted to be 0.2 mg/mL.[9] | [6][8][9] |
Pharmacology and Mechanism of Action
This compound plays a critical role in the therapeutic effects of bupropion.[3][10] Its mechanism of action involves the modulation of key neurotransmitter systems and receptors in the central nervous system.
Norepinephrine and Dopamine Reuptake Inhibition
Similar to its parent compound, this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] It inhibits the norepinephrine transporter (NET) with an IC50 value of 1.7 μM, a potency comparable to bupropion itself.[1][2][3] However, it is a substantially weaker inhibitor of the dopamine transporter (DAT), with an IC50 greater than 10 μM.[2][3] This dual inhibition of NET and DAT leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects.[11][13]
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
This compound also functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), such as the α4β2 and α3β4 subtypes.[1][2][3] It is even more potent in this regard than bupropion.[2][3] This antagonism is thought to contribute significantly to the efficacy of bupropion as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[14]
Caption: Mechanism of action of this compound.
Experimental Protocols
The synthesis and characterization of this compound are essential for research and development purposes. The following sections outline common experimental methodologies cited in the literature. These protocols are for reference only and have not been independently verified.[1]
Synthesis of this compound
A common method for synthesizing this compound involves a one-step reaction between 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol.[15][16]
Materials:
-
2-bromo-3'-chloropropiophenone
-
2-amino-2-methyl-1-propanol
-
Acetonitrile (solvent)
-
Ethyl acetate (for TLC and purification)
-
Heptane (for purification)
Protocol:
-
A solution of 2-bromo-3'-chloropropiophenone is prepared in acetonitrile.[16]
-
Approximately 2.5 equivalents of 2-amino-2-methyl-1-propanol are added to the solution.[16]
-
The reaction mixture is refluxed for several hours under a nitrogen atmosphere.[16] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[16]
-
Once the reaction is complete, the solvent is removed, and the crude product is purified.
-
Purification can be achieved through column chromatography and recrystallization using solvents like ethyl acetate and heptane to yield high-purity this compound.[15]
Caption: General workflow for the synthesis and purification of this compound.
Characterization Methods
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed to verify the identity of the synthesized compound by analyzing its mass spectrum.[15]
-
Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the molecular structure of this compound, confirming the presence of specific proton environments.[15][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule, further confirming its structure.[15][16]
Pharmacological Assays: Conditioned Place Preference (CPP)
The CPP paradigm is used in animal models to assess the rewarding or aversive properties of a compound and its potential to block the rewarding effects of drugs like nicotine.[14]
Protocol Outline:
-
Pre-Conditioning (Day 1): Mice are allowed to explore a two-compartment apparatus to determine any baseline preference for either compartment.[14]
-
Conditioning (Days 2-4): On alternating days, mice receive an injection of a drug (e.g., nicotine) and are confined to one compartment. On the other days, they receive a vehicle injection and are confined to the opposite compartment. To test this compound's effect, it is administered before the nicotine injection.[14]
-
Test (Day 5): The mice are placed back in the apparatus with free access to both compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[14] A significant increase in time spent in the drug-paired compartment indicates a rewarding effect. A reduction in this time when this compound is co-administered suggests it blocks the rewarding properties of the drug.
Conclusion
This compound is a pharmacologically active metabolite that is central to the clinical efficacy of bupropion. Its distinct profile as a potent norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist underscores its importance in the treatment of depression and nicotine dependence. A thorough understanding of its chemical structure, properties, and complex pharmacology is essential for the ongoing development of novel therapeutics for central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H18ClNO2 | CID 446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0012235) [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. droracle.ai [droracle.ai]
- 14. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Hydroxybupropion's Inhibition of the Norepinephrine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of hydroxybupropion, the major active metabolite of bupropion, on the norepinephrine transporter (NET). Bupropion is an atypical antidepressant and smoking cessation aid, and its clinical efficacy is significantly attributed to the pharmacological actions of its metabolites.[1][2] this compound, in particular, reaches plasma concentrations many times higher than the parent drug, making its interaction with neurochemical targets like the NET of critical importance.[3][4] This document details the quantitative measures of this inhibition, the experimental protocols used for its determination, and the underlying molecular pathways.
Core Mechanism: Norepinephrine Reuptake Inhibition
The norepinephrine transporter (NET) is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the neurotransmitter's signal. This compound acts as an inhibitor of the NET. By binding to the transporter, it blocks the reuptake of norepinephrine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft. This enhancement of noradrenergic signaling is believed to be a key mechanism behind the therapeutic effects of bupropion.
Figure 1: Mechanism of Norepinephrine Reuptake Inhibition by this compound.
Quantitative Analysis: IC50 Values
The potency of a compound's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The inhibitory effects of this compound and its parent compound on the NET have been characterized, revealing a notable stereoselectivity. The (2S,3S)-enantiomer of this compound is significantly more potent than the (2S,3R) or (2R,3R) enantiomers.
| Compound | Target System | IC50 (µM) | Source |
| Racemic Bupropion | Human NET ([³H]NE uptake) | 1.9 | [6] |
| Racemic this compound | Human NET ([³H]NE uptake) | 1.7 | [3][6] |
| (2S,3S)-Hydroxybupropion | Human NET ([³H]NE uptake) | 0.52 | [6] |
| (2S,3R)-Hydroxybupropion | Human NET ([³H]NE uptake) | > 10 | [6] |
| Racemic this compound | Rat NET | 1.7 | [7] |
| (2S,3S)-Hydroxybupropion | Rat NET | 0.52 | [7] |
| (2R,3R)-Hydroxybupropion | Rat NET | > 10 | [7] |
Experimental Protocols for IC50 Determination
The IC50 values are typically determined through two primary types of in vitro assays: radioligand binding assays and functional uptake assays.
Norepinephrine Transporter (NET) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., radioactive norepinephrine or a fluorescent analog) into cells engineered to express the norepinephrine transporter.
A. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured under standard conditions (37°C, 5% CO2).
-
Cells are harvested and seeded into 96-well or 384-well microplates with clear bottoms, often coated with poly-D-lysine to promote adherence.[8]
-
Plates are incubated for 18-24 hours to allow cells to form a confluent monolayer.[8]
B. Assay Procedure:
-
On the day of the assay, the culture medium is removed from the wells.
-
Cells are washed with a pre-warmed buffer, such as Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.[8]
-
A range of concentrations of the test compound (e.g., this compound) is prepared in the assay buffer. A vehicle control (buffer only) and a positive control inhibitor (e.g., desipramine) are also included.[9]
-
The different concentrations of the test compound are added to the wells, and the plate is pre-incubated for 10-30 minutes at 37°C.[9][10]
-
The uptake process is initiated by adding a known concentration of a labeled substrate, such as [³H]norepinephrine or a fluorescent substrate analog.[6][9]
-
The incubation continues for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove the extracellular labeled substrate.
C. Detection and Data Analysis:
-
If using a radiolabeled substrate, cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
If using a fluorescent substrate, the intracellular fluorescence is measured using a bottom-reading fluorescence plate reader.[10]
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter, typically in membrane preparations from cells expressing the transporter.
A. Membrane Preparation:
-
HEK-293 cells expressing hNET are harvested.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.[11]
-
The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[11]
B. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added in order: the cell membrane preparation, a solution of the test compound at various concentrations, and a fixed concentration of a radioligand that binds to NET, such as [³H]nisoxetine.[5][11]
-
Wells for determining total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known NET inhibitor like desipramine) are included.[5]
-
The plate is incubated, typically for 60-120 minutes, to allow the binding to reach equilibrium.[5][11]
C. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
IC50 values are derived by fitting the data to a competitive binding equation using non-linear regression.[11]
Figure 2: General Experimental Workflow for a Functional NET Uptake Assay.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Pharmacodynamics and Receptor Binding Affinity of Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of hydroxybupropion, the major active metabolite of the atypical antidepressant bupropion. Particular focus is placed on its receptor binding affinities, mechanism of action, and the experimental protocols used to elucidate these properties.
Introduction
Bupropion is a widely prescribed medication for major depressive disorder, seasonal affective disorder, and smoking cessation.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form several active metabolites, including this compound, threohydrobupropion, and erythrohydrobupropion.[3][4][5] Of these, this compound is the most significant, reaching plasma concentrations 16 to 20 times greater than the parent compound.[6] This high level of exposure suggests that this compound is a major contributor to the overall pharmacological effects of bupropion treatment, making a thorough understanding of its pharmacodynamic profile essential.[6][7]
Metabolic Pathway
Bupropion is primarily metabolized in the liver. The hydroxylation of bupropion's tert-butyl group by CYP2B6 forms this compound.[3][6] Other pathways involving carbonyl reductases lead to the formation of threohydrobupropion and erythrohydrobupropion.[3][5] While CYP2B6 is the principal enzyme for this compound formation, some in vitro data suggest a minor role for CYP2C19.[4][8][9]
Pharmacodynamics and Mechanism of Action
This compound, like its parent compound, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10] It exerts its effects by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby enhancing noradrenergic and dopaminergic neurotransmission.[2]
Additionally, this compound is a potent non-competitive antagonist of several neuronal nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to bupropion's efficacy as a smoking cessation aid.[6][11][12] It displays minimal to no activity at the serotonin transporter (SERT).[2][6]
Receptor and Transporter Binding Affinity
The binding affinity and inhibitory potency of this compound and its enantiomers have been quantified through various in vitro assays. The data are summarized below. It is noteworthy that the (2S,3S)-hydroxybupropion enantiomer is generally more potent at monoamine transporters and specific nAChR subtypes than the (2R,3R) isomer.[11][13]
Table 1: Monoamine Transporter Inhibition by this compound
| Compound/Metabolite | Target | Assay Type | Potency (IC₅₀) | Notes |
|---|---|---|---|---|
| Racemic this compound | NET | [³H]NE Uptake | 1.7 µM | Similar potency to bupropion (1.9 µM).[6][11] |
| (2S,3S)-Hydroxybupropion | NET | [³H]NE Uptake | 520 nM | Significantly more potent than bupropion.[11] |
| (2R,3R)-Hydroxybupropion | NET | [³H]NE Uptake | > 10,000 nM | Inactive.[13] |
| Racemic this compound | DAT | [³H]DA Uptake | > 10 µM | Substantially weaker than bupropion.[6][13] |
| (2S,3S)-Hydroxybupropion | DAT | [³H]DA Uptake | ~1.9 µM | Similar potency to bupropion.[11] |
| (2R,3R)-Hydroxybupropion | DAT | [³H]DA Uptake | > 10 µM | Inactive.[13] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism by this compound
| Compound/Metabolite | Target Subtype | Assay Type | Potency (IC₅₀) | Notes |
|---|---|---|---|---|
| (2S,3S)-Hydroxybupropion | α4β2 | Functional | 3.3 µM | More potent than racemic bupropion.[6][11] |
| Racemic this compound | α3β4 | Functional | - | Potent antagonist activity noted.[6] |
| Racemic Bupropion | α4β2 | Functional | 12 µM | For comparison.[6] |
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro experiments: neurotransmitter uptake assays and radioligand binding assays.
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.
Objective: To determine the IC₅₀ value of this compound for the inhibition of norepinephrine (NE) or dopamine (DA) uptake via their respective transporters (NET and DAT).
Methodology:
-
Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).[14]
-
The homogenate undergoes differential centrifugation. An initial low-speed spin (e.g., 1,000 x g for 10 min) removes nuclei and cell debris.[15]
-
The resulting supernatant is centrifuged at a higher speed (e.g., 15,000-20,000 x g for 20-30 min) to pellet the crude synaptosomal fraction.[15][16]
-
The pellet is washed and resuspended in an appropriate assay buffer (e.g., Krebs-Ringer-phosphate buffer).[15][17]
-
-
Uptake Assay:
-
Synaptosomes (or transfected cells) are pre-incubated for a short period (e.g., 10-15 minutes) with varying concentrations of the test compound (this compound).
-
A radiolabeled substrate, such as [³H]norepinephrine or [³H]dopamine, is added to initiate the uptake reaction.[18]
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes/cells but allows the unbound radioligand to pass through.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data are analyzed to generate concentration-response curves, from which the IC₅₀ value is calculated. This represents the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.[19]
-
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the affinity of this compound for nAChRs.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the nAChR subtype of interest (e.g., α4β2) or brain tissue homogenates (e.g., rat forebrain) are used.[20]
-
The cells/tissue are homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed (e.g., 36,000 x g).[20]
-
The resulting membrane pellet is washed and resuspended to a specific protein concentration.
-
-
Binding Assay:
-
The membrane preparation is incubated in assay tubes containing:
-
A fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs).[20]
-
Varying concentrations of the unlabeled competing drug (this compound).
-
-
The incubation is carried out for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature).[20]
-
"Total binding" is measured in the absence of a competitor, while "non-specific binding" is measured in the presence of a saturating concentration of a known non-labeled ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the competition curve.
-
The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion
This compound is a pharmacologically active metabolite that is central to the therapeutic effects of its parent drug, bupropion. Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, with a notably higher potency for NET than DAT. Furthermore, its activity as a nicotinic acetylcholine receptor antagonist likely contributes significantly to bupropion's success in smoking cessation. The stereoselectivity of its enantiomers, particularly the higher potency of (2S,3S)-hydroxybupropion, is a critical factor in its overall pharmacodynamic profile. The experimental protocols detailed herein, including neurotransmitter uptake and radioligand binding assays, are foundational techniques for characterizing the interaction of such compounds with their molecular targets.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtherapeutic bupropion and this compound serum concentrations in a patient with CYP2C19*1/*17 genotype suggesting a rapid metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricardinis.pt [ricardinis.pt]
- 11. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdspdb.unc.edu [pdspdb.unc.edu]
The Pivotal Role of Hydroxybupropion in the Antidepressant Effect of Bupropion: A Technical Guide
Abstract: Bupropion is a widely prescribed atypical antidepressant with a unique neurochemical profile as a norepinephrine-dopamine reuptake inhibitor (NDRI). Following oral administration, bupropion undergoes extensive and stereoselective first-pass metabolism to several active metabolites, most notably hydroxybupropion. This technical guide delves into the evidence establishing this compound not merely as a metabolite, but as the primary mediator of bupropion's therapeutic antidepressant effects. We will examine the comparative pharmacokinetics and pharmacodynamics of bupropion and this compound, present detailed experimental methodologies used in their evaluation, and provide quantitative data to underscore the clinical significance of this active metabolite.
Pharmacokinetics: The Metabolic Predominance of this compound
Bupropion is rapidly absorbed orally but is extensively metabolized in the liver, leading to plasma concentrations of its metabolites that are significantly higher than the parent drug.[1][2] This metabolic profile strongly suggests that bupropion may function as a prodrug, with its clinical activity largely attributable to its metabolites.[3][4]
The primary metabolic pathway involves the hydroxylation of bupropion's tert-butyl group by the cytochrome P450 enzyme CYP2B6 to form this compound.[1][5] Other major metabolites, threohydrobupropion and erythrohydrobupropion, are formed via the reduction of the carbonyl group by carbonyl reductases.[1][5]
Clinically, the exposure to this compound far exceeds that of bupropion. The peak plasma concentrations (Cmax) of this compound are 4 to 7 times higher than those of bupropion, and the total exposure, measured by the area under the curve (AUC), is approximately 10-fold greater.[2][4] Furthermore, this compound has a longer elimination half-life (around 20-22 hours) compared to bupropion (around 10-21 hours), contributing to its sustained presence and activity in the body.[2][4][5]
Stereoselectivity
Metabolism is highly stereoselective. Although bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers, the resulting metabolites show significant chiral differences. The plasma concentrations of (2R,3R)-hydroxybupropion can be 20 to 65 times greater than those of (2S,3S)-hydroxybupropion.[6][7][8][9] This is pharmacologically crucial, as the (S,S)-enantiomer is considered the more potent inhibitor of neurotransmitter reuptake.[10][11]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters, highlighting the dominance of this compound in circulation.
| Compound | T½ (Elimination Half-Life) | Cmax Ratio (Metabolite:Bupropion) | AUC Ratio (Metabolite:Bupropion) |
| Bupropion | ~12-21 hours[5][12] | - | - |
| This compound | ~20-22 hours[2][4][5] | 4–7 : 1[4] | ~10 : 1[2][4] |
Pharmacodynamics: Mechanism of Action at the Synapse
Bupropion and its metabolites exert their effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, classifying them as NDRIs.[13][14][15] They achieve this by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), prolonging the action of these neurotransmitters.[13][15] Crucially, they have negligible affinity for serotonin transporters or other postsynaptic receptors, which accounts for bupropion's distinct side-effect profile, notably the low incidence of sexual dysfunction and weight gain compared to SSRIs.[3][13][16]
While bupropion itself has a relatively balanced, albeit weak, affinity for both DAT and NET, its principal metabolite, this compound, displays a different profile. Racemic this compound is a potent inhibitor of norepinephrine reuptake, with a potency similar to that of the parent compound, but it is a substantially weaker inhibitor of dopamine reuptake.[4][17]
Comparative Potency at Neurotransmitter Transporters
The in vitro potency of bupropion and its key metabolites is typically measured by their half-maximal inhibitory concentration (IC50). The (2S,3S)-hydroxybupropion enantiomer is the most potent inhibitor of NET, while the (2R,3R)-enantiomer is largely inactive at both transporters.[10][18][19] Given that the overall clinical effects of bupropion are more consistent with noradrenergic than dopaminergic activity, it is hypothesized that the high circulating levels of potently noradrenergic this compound are the primary driver of this effect.[3]
| Compound | NET Inhibition (IC50) | DAT Inhibition (IC50) |
| Bupropion (Racemic) | 1.45 - 1.9 µM[10][18] | 0.66 - 2.9 µM[18] |
| This compound (Racemic) | ~1.7 µM[4][10][17] | >10 µM[4][17] |
| (2S,3S)-Hydroxybupropion | 241 - 520 nM[10][18] | 630 - 790 nM[10][18] |
| (2R,3R)-Hydroxybupropion | >10 µM (Inactive)[10][18][19] | >10 µM (Inactive)[18][19] |
Key Experimental Protocols
The data supporting the role of this compound are derived from standardized preclinical and in vitro assays.
Protocol 1: In Vitro Neurotransmitter Reuptake Assay
This assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters into neurons.
-
Objective: To determine the IC50 values of bupropion and its metabolites at DAT and NET.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.[15]
-
Incubation: Synaptosomes are incubated in a buffer solution containing a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine.[10][15]
-
Compound Addition: Varying concentrations of the test compounds (bupropion, this compound enantiomers) are added to the incubation mixture.
-
Reuptake Measurement: After a set incubation period, the reuptake process is terminated (e.g., by rapid filtration). The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no drug). These data are then used to plot a dose-response curve and determine the IC50 value—the concentration at which the compound inhibits 50% of neurotransmitter reuptake.[20]
-
Protocol 2: The Rodent Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant efficacy.[21][22] The test is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, a state of immobility that is reversed by effective antidepressant treatment.[23][24]
-
Objective: To assess the antidepressant-like activity of a compound in vivo.
-
Methodology:
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a level where the animal cannot touch the bottom.[21][23]
-
Acclimatization & Dosing: Animals (mice or rats) are handled and administered the test compound (e.g., bupropion, this compound) or a vehicle control via a specific route (e.g., intraperitoneal injection) at a set time before the test.
-
Test Session: Each animal is placed individually into the water-filled cylinder for a standard duration, typically 5-6 minutes.[24] The session is often video-recorded for later analysis.
-
Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior. The key measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[25] Active behaviors include swimming and climbing.
-
Data Analysis: The total duration of immobility is compared between the drug-treated groups and the vehicle control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.[10][24]
-
Conclusion
The evidence overwhelmingly indicates that this compound is not merely a byproduct of bupropion metabolism but is a critical, if not the principal, contributor to its antidepressant activity. The combination of its pharmacokinetic profile—characterized by plasma concentrations that far exceed the parent drug—and its potent activity as a norepinephrine reuptake inhibitor provides a compelling explanation for the clinical efficacy of bupropion.[2][4][16] While the (S,S)-enantiomer of this compound is the more pharmacologically potent isomer, its lower circulating levels compared to the (R,R)-enantiomer present a complex picture that warrants further investigation.[8][11] For drug development professionals and researchers, understanding bupropion as a delivery system for this compound is essential for interpreting its clinical effects and exploring future therapeutic innovations in the NDRI class.
References
- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ricardinis.pt [ricardinis.pt]
- 10. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]
- 15. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. This compound - Wikiwand [wikiwand.com]
- 18. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 19. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. criver.com [criver.com]
- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
In Vivo Formation of Hydroxybupropion from Bupropion: A Technical Guide
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Following oral administration, bupropion undergoes extensive first-pass metabolism in the liver, with less than 1% of the drug being excreted unchanged.[1][2] The primary metabolic pathway is the hydroxylation of the tert-butyl group to form hydroxybupropion.[1] This metabolite is not only the most abundant in systemic circulation but is also pharmacologically active, contributing significantly to the therapeutic effects of the parent drug.[1][3][4] In fact, plasma concentrations of this compound can be 16 to 20 times greater than those of bupropion itself, suggesting that bupropion may function in large part as a prodrug for this compound.[3] This guide provides a detailed overview of the in vivo formation of this compound, intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of Bupropion to this compound
The conversion of bupropion to its major active metabolite, this compound, is primarily a Phase I metabolic reaction catalyzed by the cytochrome P450 enzyme system in the liver.[5]
Primary Catalyzing Enzyme: CYP2B6
In vitro and in vivo studies have unequivocally identified Cytochrome P450 2B6 (CYP2B6) as the principal isoenzyme responsible for the hydroxylation of bupropion's tert-butyl group to form this compound.[1][5][6][7] This specific metabolic pathway is so reliable that bupropion hydroxylation is now widely used as a selective in vitro and in vivo probe for assessing CYP2B6 activity.[7][8][9] The reaction is highly dependent on CYP2B6, with inhibitory antibodies against this enzyme blocking over 95% of this compound formation in human liver microsomes.[7] While other P450 isoforms like CYP2E1 have shown some capacity to hydroxylate bupropion at very high concentrations, their contribution at therapeutic concentrations is negligible, confirming the selectivity of this reaction for CYP2B6.[10] Interestingly, this metabolic step does not appear to occur in the intestine, which lacks significant CYP2B6 expression.[11]
Stereoselectivity
Bupropion is administered as a racemic mixture of (S)- and (R)-bupropion. The hydroxylation process catalyzed by CYP2B6 is stereoselective, preferentially metabolizing (S)-bupropion over (R)-bupropion.[8] This results in the formation of two specific enantiomers: (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion.[3] In vitro studies with recombinant CYP2B6 show that the formation of (S,S)-hydroxybupropion occurs at a rate more than three times that of (R,R)-hydroxybupropion.[8] This stereoselectivity is a critical factor in the overall pharmacokinetic and pharmacodynamic profile of bupropion and its metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of bupropion hydroxylation as a selective marker of human cytochrome P450 2B6 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Chiral Separation of Hydroxybupropion Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupropion is an antidepressant and smoking cessation aid that is metabolized in the body to several active metabolites, including hydroxybupropion. Bupropion possesses a chiral center, and its hydroxylation introduces a second, leading to the formation of diastereomers. Specifically, (2R,3R)- and (2S,3S)-hydroxybupropion are the primary enantiomers found in human plasma.[1] These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This document provides detailed protocols and comparative data for the chiral separation of this compound enantiomers.
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of this compound enantiomers, providing a comparative overview of their performance.
Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Lux 3µ Cellulose-3 | α1-acid glycoprotein (AGP) | Cyclobond I 2000 |
| Column Dimensions | 250 x 4.6 mm | 100 x 2.0 mm, 5µm | Not Specified |
| Mobile Phase A | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v) | 20 mM Aqueous Ammonium Formate, pH 5.0 | 20 mM Ammonium Acetate, pH 3.8 |
| Mobile Phase B | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v) | Methanol | 3% Acetonitrile, 0.5% Triethylamine |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 400 µL/min[1] | 0.22 mL/min[2] | Not Specified |
| Column Temperature | 40°C[1] | Ambient | Not Specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Not Specified |
Table 2: Method Validation Parameters for Chiral HPLC Assays of this compound Enantiomers
| Parameter | Method 1 (in human plasma) | Method 2 (in human plasma) | Method 3 (in human plasma) |
| Linearity Range | 0.3 - Not Specified ng/mL | 2 - Not Specified ng/mL | 12.5 - 500 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.3 ng/mL[1] | 2 ng/mL[2] | 12.5 ng/mL[3] |
| Intra-day Precision (%RSD) | 3.4% to 15.4%[1] | < 12% | < 10%[3] |
| Inter-day Precision (%RSD) | 6.1% to 19.9%[1] | < 12% | < 10%[3] |
| Intra-day Accuracy | 80.6% to 97.8%[1] | Within 15% | Not Specified |
| Inter-day Accuracy | 88.5% to 99.9%[1] | Within 15% | Not Specified |
| Extraction Recovery | ≥70%[1] | Not Specified | > 80%[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the tables.
Protocol 1: Chiral Separation using a Cellulose-Based CSP (Lux 3µ Cellulose-3)[1]
This method allows for the simultaneous separation and quantification of enantiomers of bupropion and its metabolites, including this compound.
1. Materials and Reagents:
-
(RR)- and (SS)-hydroxybupropion reference standards
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium bicarbonate and ammonium hydroxide
-
Internal Standard (e.g., Acetaminophen)
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Perform liquid-liquid extraction to extract all analytes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC-MS/MS System and Conditions:
-
HPLC System: Agilent 1290 series or equivalent.
-
Chiral Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).
-
Mobile Phase A: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v).
-
Mobile Phase B: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v).
-
Flow Rate: 400 µL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-6 min: 100% A
-
6-12 min: Linear gradient to 95% A
-
12-30 min: Linear gradient to 40% A
-
30-37 min: Linear gradient to 0% A
-
37.1-40 min: 100% A (re-equilibration)
-
-
Mass Spectrometer: ABSciex 5500 QTRAP or equivalent with electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Monitor the specific multiple reaction monitoring (MRM) transitions for each enantiomer and the internal standard.
Protocol 2: Chiral Separation using a Protein-Based CSP (α1-acid glycoprotein)[2]
This method is suitable for the stereoselective analysis of bupropion and its primary metabolites.
1. Materials and Reagents:
-
(R,R)- and (S,S)-hydroxybupropion reference standards
-
Deuterated internal standards (e.g., this compound-d6)
-
HPLC grade methanol and water
-
Ammonium formate
-
Trichloroacetic acid
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant directly or after dilution.
3. HPLC-MS/MS System and Conditions:
-
HPLC System: A system capable of delivering accurate gradients at low flow rates.
-
Chiral Column: Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5µm).
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.22 mL/min.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate to initial conditions.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.
-
Data Acquisition: Monitor the appropriate MRM transitions for the analytes and internal standards.
Visualization
The following diagram illustrates a typical experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Experimental workflow for chiral HPLC separation.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stereoselective LC-MS/MS Assay for Hydroxybupropion
Abstract
This application note describes a detailed protocol for the development and validation of a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of the enantiomers of hydroxybupropion, the major active metabolite of bupropion, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by chiral chromatographic separation on an α1-acid glycoprotein (AGP) column. Detection is achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The assay is sensitive, specific, and accurate, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid that is metabolized to several active metabolites, including this compound.[1][2] this compound exists as two enantiomers, (R,R)-hydroxybupropion and (S,S)-hydroxybupropion, which exhibit different pharmacological activities and pharmacokinetic profiles.[3] Notably, (S,S)-hydroxybupropion is considered the more active enantiomer.[3] Therefore, a stereoselective analytical method is crucial for accurately assessing the pharmacokinetic and pharmacodynamic properties of bupropion and its metabolites. This application note provides a comprehensive protocol for a stereoselective LC-MS/MS assay for this compound enantiomers in human plasma.
Experimental Workflow
Caption: Experimental workflow for the stereoselective analysis of this compound.
Materials and Reagents
-
(R,R)-Hydroxybupropion and (S,S)-Hydroxybupropion reference standards
-
(R,R/S,S)-Hydroxybupropion-d6 internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Trichloroacetic acid (ACS grade)
-
Water (LC-MS grade)
Equipment
-
Shimadzu HPLC system (or equivalent)
-
AB Sciex 3200 triple quadrupole mass spectrometer (or equivalent)[3]
-
Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5 µm)[3]
-
Chiral AGP guard cartridge (10 x 2.0 mm)[3]
-
96-well deep-well plates
-
Plate shaker
-
Centrifuge
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of (R,R)-hydroxybupropion, (S,S)-hydroxybupropion, and the internal standard (this compound-d6) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound enantiomer stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and QC samples.[2] A working solution of the internal standard is also prepared.[3]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[2]
Sample Preparation
-
Transfer 200 µL of plasma samples (standards, QCs, or unknown samples) to a 96-well deep-well plate.[3]
-
Add 10 µL of the internal standard working solution (containing 1000 ng/mL of this compound-d6) to each well.[3]
-
Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate plasma proteins.[3]
-
Shake the plate for 5 minutes.[3]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5 µm) with a chiral AGP guard cartridge.[3]
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.[3]
-
Mobile Phase B: Methanol.[3]
-
Flow Rate: 0.22 mL/min.[3]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate at 10% B[3]
-
-
Column Temperature: Ambient.[3]
-
Autosampler Temperature: 4°C.[3]
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(R,R)- and (S,S)-Hydroxybupropion: m/z 256.0 → 238.0[2]
-
This compound-d6 (IS): m/z 262.0 → 244.0 (Hypothetical, based on a d6 label)
-
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]
Quantitative Data Summary
| Parameter | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion |
| Linearity Range (ng/mL) | 2 - 1000 | 2 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 |
| Intra-Assay Precision (%CV) | < 12% | < 12% |
| Inter-Assay Precision (%CV) | < 12% | < 12% |
| Intra-Assay Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-Assay Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |
| Stability (Freeze-thaw, Autosampler) | Stable | Stable |
Data presented in this table is a summary of typical performance characteristics and may vary between laboratories.[3][8]
Bupropion Metabolism
Caption: Metabolic pathways of bupropion.
Discussion
This application note provides a robust and reliable method for the stereoselective quantification of this compound enantiomers in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a chiral AGP column provides excellent separation of the (R,R)- and (S,S)-hydroxybupropion enantiomers within a reasonable run time.[3] The LC-MS/MS detection offers high sensitivity and selectivity, enabling accurate quantification at low concentrations.
The validation data demonstrates that the assay is accurate, precise, and reliable, meeting the regulatory requirements for bioanalytical methods. This method can be readily implemented in clinical and research laboratories for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies involving bupropion.
Conclusion
A detailed protocol for a stereoselective LC-MS/MS assay for this compound has been developed and validated. The method is suitable for the accurate and precise quantification of (R,R)- and (S,S)-hydroxybupropion in human plasma, providing a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human serum for routine therapeutic drug monitoring in psychiatry: A tool for dose-individualization in treatment with bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Hydroxybupropion in Human Plasma Using a Validated LC-MS/MS Method
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of hydroxybupropion, the major active metabolite of bupropion, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3][4]
Introduction
Bupropion is an antidepressant and smoking cessation aid that is extensively metabolized in the body, primarily to this compound.[2][3] Due to the significant pharmacological activity and higher plasma concentrations of this compound compared to the parent drug, its accurate quantification is essential for understanding the overall therapeutic and toxicological profile of bupropion.[5][6] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs and their metabolites in complex biological matrices like human plasma.[1][2][3]
This application note describes a robust and validated LC-MS/MS method for the determination of this compound in human plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A protein precipitation method is commonly employed for the extraction of this compound from human plasma due to its simplicity and high-throughput applicability.[5][7]
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d6).[5]
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate the plasma proteins.[5]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.[5]
-
Centrifuge the samples at high speed (e.g., 4500 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Alternatively, solid-phase extraction (SPE) can be utilized for a cleaner extract, though it involves a more complex procedure.[1][3][8]
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm[2] or equivalent |
| Mobile Phase A | 0.2% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic elution with 35% A and 65% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 50°C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 3.0 minutes[1] |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (this compound) | m/z 256.0 → 238.0[2] |
| MRM Transition (Internal Standard) | e.g., Bupropion-D9: m/z 249.20 → 131.00[1] |
| Ion Source Temperature | 400°C |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound analysis, as compiled from various validated studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 5.152 - 715.497 | 5.181 | [2] |
| This compound | 3.00 - 801.78 | 3.00 | [1] |
| (R,R)- & (S,S)-Hydroxybupropion | 2 - 1000 | 2 | [5] |
| This compound | 0.1 - 600 | 0.1 | [3] |
| This compound | 5.0 - 1000 | 5.0 | [9] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | LQC, MQC, HQC | ≤ 15% | ≤ 15% | 85-115% | [1] |
| (R,R)- & (S,S)-Hydroxybupropion | LQC, MQC, HQC | < 12% | < 12% | Within 12% | [5] |
| This compound | LLOQC, LQC, MQC, HQC | Not specified | Not specified | 95.05 - 101.2% | [4] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Precision (%RSD) | Reference |
| This compound | Solid Phase Extraction | 62.327 | 2.99 | [1] |
| This compound | Liquid-Liquid Extraction | > 60.0 | Not specified | [2] |
| This compound | Solid Phase Extraction | 94.40 | Not specified | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in human plasma.
Caption: Workflow for this compound Analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, which is essential in clinical and research settings. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of bupropion.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. ajrconline.org [ajrconline.org]
- 3. Sensitive, selective and rapid determination of bupropion and its major active metabolite, this compound, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human serum for routine therapeutic drug monitoring in psychiatry: A tool for dose-individualization in treatment with bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for In Vitro Metabolism of Hydroxybupropion Using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid that undergoes extensive metabolism in humans. One of its major and pharmacologically active metabolites is hydroxybupropion.[1][2] The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2B6 in the liver.[1][3][4][5] Due to the significant contribution of this compound to the overall therapeutic effect and the potential for drug-drug interactions, studying its formation in vitro is a critical step in drug development and clinical pharmacology.[2][6]
These application notes provide detailed protocols for conducting in vitro metabolism studies of bupropion to this compound using human liver microsomes (HLMs). HLMs are a reliable and commonly used in vitro system as they contain a rich source of drug-metabolizing enzymes, particularly CYPs.[7][8] The protocols and data presented herein will guide researchers in assessing the kinetics of this compound formation, identifying potential drug interactions, and understanding the stereoselective nature of bupropion metabolism.
Metabolic Pathway of Bupropion
Bupropion is a chiral molecule and is administered as a racemic mixture of (S)- and (R)-enantiomers. Its metabolism is stereoselective, with the (S)-enantiomer being metabolized at a higher rate than the (R)-enantiomer to form (S,S)-hydroxybupropion and (R,R)-hydroxybupropion, respectively.[1] Besides hydroxylation, bupropion is also metabolized to two other major active metabolites, threohydrobupropion and erythrohydrobupropion, through reduction of the carbonyl group.[9]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound Formation in Human Liver Microsomes
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half of the maximum velocity) and Vmax (maximum reaction velocity), for the formation of this compound from racemic bupropion.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Racemic bupropion hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)
-
Internal standard (e.g., a deuterated analog of bupropion or this compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of racemic bupropion in a suitable solvent (e.g., water or methanol).
-
Prepare working solutions of bupropion by serial dilution in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl2 (to a final concentration of 3-10 mM)
-
Diluted human liver microsomes
-
Bupropion working solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Reaction and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing the internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: CYP2B6 Inhibition Assay
This protocol is designed to assess the potential of a test compound to inhibit the CYP2B6-mediated formation of this compound.
Materials:
-
Same as Protocol 1, with the addition of the test compound (inhibitor).
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound.
-
-
Incubation:
-
Follow the incubation setup in Protocol 1, but with the addition of the test compound at various concentrations to the wells prior to the pre-incubation step.
-
Use a single, fixed concentration of bupropion, typically at or near its Km value.
-
-
Reaction, Termination, and Analysis:
-
Follow the same procedures as in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition of this compound formation at each concentration of the test compound relative to a control incubation without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables summarize quantitative data from published in vitro metabolism studies of bupropion.
Table 1: Kinetic Parameters for the Formation of this compound Enantiomers in Human Liver Microsomes and Recombinant CYP2B6.
| System | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Human Liver Microsomes | Racemic Bupropion | (S,S)-Hydroxybupropion | 108 ± 21 | 1030 ± 100 | 9.5 | [1] |
| (R,R)-Hydroxybupropion | 136 ± 28 | 510 ± 50 | 3.8 | [1] | ||
| Recombinant CYP2B6 | Racemic Bupropion | (S,S)-Hydroxybupropion | 64 ± 11 | 13.0 ± 0.8 | 0.20 | [1] |
| (R,R)-Hydroxybupropion | 91 ± 16 | 5.7 ± 0.4 | 0.06 | [1] | ||
| Human Liver Microsomes | Racemic Bupropion | This compound | 89 ± 14 | - | - | [5] |
Note: Vmax for recombinant CYP2B6 is reported as pmol/min/pmol CYP.
Table 2: Contribution of Different Metabolic Pathways to Bupropion Clearance in Human Liver Microsomes.
| Enantiomer | Metabolic Pathway | Contribution to Clearance | Reference |
| Racemic Bupropion | Hydroxylation | ~38% | [13] |
| Threohydrobupropion formation | ~53% | [13] | |
| Erythrohydrobupropion formation | ~9% | [13] | |
| R-Bupropion | R,R-Hydroxybupropion | 0.48 µL/min/mg protein (CLint) | [14] |
| R,R-Threohydrobupropion | 0.27 µL/min/mg protein (CLint) | [14] | |
| S,R-Erythrohydrobupropion | 0.11 µL/min/mg protein (CLint) | [14] | |
| S-Bupropion | S,S-Hydroxybupropion | 0.93 µL/min/mg protein (CLint) | [14] |
| S,S-Threohydrobupropion | 3.59 µL/min/mg protein (CLint) | [14] | |
| R,S-Erythrohydrobupropion | 0.29 µL/min/mg protein (CLint) | [14] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the in vitro metabolism of bupropion to this compound using human liver microsomes. These studies are essential for characterizing the drug's metabolic profile, understanding interindividual variability, and predicting potential drug-drug interactions involving CYP2B6. The stereoselective nature of bupropion metabolism highlights the importance of using chiral analytical methods for accurate assessment.
References
- 1. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupropion - Wikipedia [en.wikipedia.org]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - GE [thermofisher.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Synthesis of hydroxybupropion analogues for structure-activity relationship studies
Application Notes and Protocols: Synthesis and SAR of Hydroxybupropion Analogues
Introduction
Bupropion is an atypical antidepressant and smoking cessation aid that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its pharmacological activity is significantly influenced by its active metabolites, particularly this compound, which can have plasma concentrations exceeding the parent drug by 4- to 7-fold.[3] The synthesis and evaluation of this compound analogues are crucial for structure-activity relationship (SAR) studies. These studies aim to elucidate the molecular features governing the potency and selectivity of these compounds, paving the way for the development of novel therapeutics with improved efficacy for treating depression, nicotine addiction, and other CNS disorders.[3][4] This document provides detailed protocols for the synthesis of this compound analogues and their subsequent pharmacological evaluation.
Mechanism of Action: Dual Monoamine Reuptake Inhibition
The primary mechanism of action for bupropion and its active metabolites involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] By blocking these transporters, the analogues prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced neurotransmission.[2] Some analogues have also been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which may contribute to their efficacy in smoking cessation.[6][7]
Caption: Inhibition of DAT and NET by this compound analogues.
I. Synthetic Protocols for this compound Analogues
The synthesis of chiral this compound analogues typically starts from a substituted propiophenone and proceeds through several key steps, including the formation of a silyl enol ether and a stereoselective dihydroxylation.[3]
A. General Synthetic Workflow
The following diagram outlines the general synthetic route for preparing (2S,3S)-hydroxybupropion analogues.
Caption: General workflow for the synthesis of this compound analogues.
B. Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of this compound analogues.[3]
Step 1: Synthesis of (Z)-tert-Butyldimethylsilylenol Ether (9a-k)
-
To a solution of the starting aryl propiophenone (1.0 eq) in anhydrous methylene chloride (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 1.5 eq).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purify the product via flash column chromatography if necessary.
Step 2: Asymmetric Dihydroxylation
-
In a round-bottom flask, dissolve the silyl enol ether (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of substrate).
-
Stir the resulting slurry vigorously at room temperature for 24-48 hours.
-
Cool the reaction to 0 °C and add solid sodium sulfite (Na₂SO₃). Stir for an additional hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with 2 M potassium hydroxide (KOH), then with brine.
-
Dry the organic phase over Na₂SO₄ and concentrate in vacuo to obtain the chiral diol.
Step 3: Synthesis of the Final this compound Analogue (4a-v)
-
Dissolve the chiral diol (1.0 eq) in anhydrous acetonitrile (CH₃CN).
-
Add 2-amino-2-methyl-1-propanol (1.5 eq) to the solution.
-
Cool the mixture to -40 °C.
-
In a separate flask, dissolve trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and proton sponge (1.2 eq) in anhydrous CH₃CN and cool to -40 °C.
-
Slowly add the Tf₂O solution to the diol solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography to yield the final this compound analogue.
II. Pharmacological Evaluation Protocols
The primary in vitro assays for characterizing this compound analogues involve measuring their ability to inhibit the reuptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters.[4][6]
A. Monoamine Reuptake Inhibition Assay Workflow
Caption: Workflow for the monoamine reuptake inhibition assay.
B. Detailed Protocol for [³H]Dopamine and [³H]Norepinephrine Uptake Assay
This protocol is based on methods used for evaluating bupropion analogues.[6][8]
-
Cell Culture : Maintain Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium.
-
Assay Preparation : Plate the cells in 96-well microplates and allow them to grow to 80-90% confluency.
-
Compound Addition : On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the test compounds (this compound analogues) to the wells.
-
Radioligand Incubation : Add a fixed concentration of [³H]dopamine or [³H]norepinephrine to each well to initiate the uptake reaction. For non-specific uptake determination, a high concentration of a known potent inhibitor (e.g., GBR12909 for DAT, desipramine for NET) is used.
-
Termination : After a 15-minute incubation at 37 °C, terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Quantification : Lyse the cells with a scintillation cocktail and measure the amount of radioligand taken up by the cells using a liquid scintillation counter.
-
Data Analysis : Convert the raw counts per minute (CPM) data to percentage inhibition relative to the control (vehicle-treated) wells. Calculate the IC₅₀ values (the concentration of analogue required to inhibit 50% of the specific uptake) by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
III. Structure-Activity Relationship (SAR) Data
SAR studies on this compound and bupropion analogues have revealed key structural requirements for potent and selective inhibition of DAT and NET.[3][6] Generally, modifications to the aromatic ring and the amine substituent significantly impact activity.
A. Quantitative SAR Data for this compound Analogues
The following table summarizes the in vitro potency of selected (2S,3S)-hydroxybupropion analogues with different substitutions on the phenyl ring.
| Analogue ID | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Reference |
| (2S,3S)-4a | 3'-Cl | 1600 | 1800 | [3] |
| 4c | 3'-F | 1800 | 2500 | [3] |
| 4d | 3'-Br | 1300 | 1800 | [3] |
| (±)-4n | 3',4'-diCl | 120 | 150 | [3] |
| 4r | 2-naphthyl | 200 | 480 | [3] |
| 4s | 3-Cl | 1200 | 1000 | [3] |
| 4t | 3-propyl | 230 | 160 | [3] |
B. Quantitative SAR Data for Bupropion Analogues
For comparison, the table below presents data for selected bupropion analogues, highlighting the influence of phenyl ring and N-substituent modifications.
| Analogue ID | Phenyl Ring Substitution | N-Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Reference |
| Bupropion (2a) | 3-Cl | tert-Butyl | 1300 | 1300 | [6] |
| 2m | 3,4-diCl | tert-Butyl | 100 | 110 | [6] |
| 2n | 4-Cl | tert-Butyl | 430 | 500 | [6] |
| 2r | 4-Br | tert-Butyl | 290 | 330 | [6] |
| 2x | 3,4-diCl | Cyclopentyl | 31 | 180 | [6] |
Summary of Key SAR Findings:
-
Phenyl Ring Substitution : Introducing a second chlorine atom at the 4'-position of the phenyl ring (e.g., analogue (±)-4n) significantly increases potency at both DAT and NET compared to the single 3'-chloro substitution in the parent this compound.[3] Similarly, for bupropion analogues, a 3,4-dichloro substitution (2m) enhances potency over the 3-chloro parent compound (2a).[6]
-
Steric Bulk and Lipophilicity : Replacing the phenyl ring with a more extended aromatic system like a naphthyl group (4r) or adding alkyl groups like propyl (4t) can yield potent dual inhibitors.[3]
-
N-Amine Substituent : The steric bulk at the terminal amine is critical.[9] For instance, replacing the tert-butyl group with a cyclopentyl group in the 3,4-dichloro series (analogue 2x) resulted in a 41-fold increase in DAT inhibition potency.[6]
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of hydroxybupropion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of hydroxybupropion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of this compound | 1. Suboptimal reaction temperature. 2. Incomplete reaction. 3. Side reactions or product degradation. 4. Inefficient purification method. | 1. Optimize the reaction temperature. For the reaction of 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol, reducing the temperature from 83°C to 35°C has been shown to improve yields. 2. Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. 3. Use a milder base, such as proton sponge, to minimize side reactions. 4. Employ column chromatography and recrystallization for purification to maximize recovery of the pure product. |
| Poor Stereoselectivity (Formation of Diastereomers) | 1. Steric hindrance during the cyclization step. 2. Epimerization during the reaction or workup. | 1. The synthesis from 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol typically favors the formation of a racemic mixture of enantiomers ((2S,3S) and (2R,3R)) over diastereomers due to significant steric hindrance that disfavors the formation of the other diastereomers. 2. For methods involving chiral precursors, ensure that reaction conditions (e.g., temperature, base) are controlled to prevent epimerization. |
| Difficulty in Separating Enantiomers | 1. Inappropriate chiral stationary phase for HPLC. 2. Suboptimal mobile phase composition. | 1. Utilize a suitable chiral HPLC column, such as a Cyclobond I 2000 or an α-acid glycoprotein column. 2. Optimize the mobile phase. For a Cyclobond I 2000 column, a mobile phase of 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8) has been used successfully. For an α-acid glycoprotein column, a gradient elution with ammonium formate (pH 5.7) and methanol can be effective. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials. 2. Formation of side products. 3. Ineffective purification. | 1. Ensure the reaction goes to completion by monitoring with TLC/HPLC. 2. Modify reaction conditions to minimize side product formation (e.g., use of a less hindered base like proton sponge). 3. Perform multiple purification steps, such as a combination of column chromatography and recrystallization, to achieve high purity (e.g., >99.5%). |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the stereoselective synthesis of this compound?
A1: The two primary approaches are:
-
Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other. An example is the Sharpless asymmetric dihydroxylation of a silyl enol ether derived from 3'-chloropropiophenone to create a chiral α-hydroxy ketone, which is then cyclized with 2-amino-2-methyl-1-propanol.
-
Chiral Resolution: This method involves synthesizing a racemic mixture of this compound and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) followed by separation, or by using chiral chromatography.
Q2: How can I improve the yield and purity of racemic this compound?
A2: A study reported an improved yield of 93% and purity of 91% by modifying a patent synthesis. This was achieved by reacting 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol at a reduced temperature of 35°C. Subsequent purification by column chromatography and recrystallization increased the purity to 99.52%.
Q3: What analytical techniques are used to determine the enantiomeric purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, 2-bromo-3'-chloropropiophenone is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Greener synthesis approaches aim to replace hazardous reagents like bromine with N-bromosuccinimide and toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM) with safer alternatives like ethyl acetate and Cyrene.
Experimental Protocols
Improved Synthesis of Racemic this compound
This protocol is adapted from a study aimed at improving the yield and purity of this compound.
-
Materials: 2-bromo-3'-chloropropiophenone, 2-amino-2-methyl-1-propanol, acetonitrile, ethyl acetate, heptane.
-
Procedure:
-
Dissolve 2-bromo-3'-chloropropiophenone in acetonitrile.
-
Add 2.55 equivalents of 2-amino-2-methyl-1-propanol.
-
Reflux the mixture at 35°C for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography followed by recrystallization from ethyl acetate/heptane.
-
Stereoselective Synthesis of (2S,3S)-Hydroxybupropion via Sharpless Asymmetric Dihydroxylation
This protocol outlines a key step in an asymmetric synthesis approach.
-
Materials: (Z)-tert-Butyldimethylsilylenol ether of 3'-chloropropiophenone, AD-mix-β, t-butanol, water, trifluoromethanesulfonic anhydride (Tf₂O), proton sponge, 2-amino-2-methyl-1-propanol, acetonitrile.
-
Procedure:
-
Perform a Sharpless asymmetric dihydroxylation of the (Z)-tert-butyldimethylsilylenol ether using AD-mix-β in a t-butanol/water mixture to obtain the chiral (R)-α-hydroxy ketone.
-
In a separate flask, dissolve the (R)-α-hydroxy ketone in acetonitrile.
-
Add trifluoromethanesulfonic anhydride and proton sponge.
-
Add 2-amino-2-methyl-1-propanol to the mixture to facilitate the amination and subsequent cyclization to form (2S,3S)-hydroxybupropion.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting this compound synthesis.
Technical Support Center: Analysis of Hydroxybupropion by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of hydroxybupropion, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they impact my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3]
Q2: I'm observing poor signal intensity and inconsistent results for this compound. Could this be due to matrix effects?
A: Yes, inconsistent signal intensity is a hallmark of matrix effects.[4] Co-eluting components from your biological sample can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.[3][4] It is crucial to evaluate and minimize these effects during method development.
Q3: How can I determine if matrix effects are influencing my results?
A: A common method to assess matrix effects is the post-column infusion experiment.[2][5][6] This involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column, while injecting a blank, extracted sample matrix.[2][3][5] A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[2][3] Another approach is the post-extraction spike method, where the response of an analyte in a clean solvent is compared to the response of the same analyte spiked into a blank matrix sample after extraction.[2]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A: The choice of sample preparation is critical for reducing matrix interferences. While protein precipitation (PPT) is a simple technique, it may not sufficiently clean up the sample and can lead to ion suppression.[7] For cleaner extracts and reduced matrix effects, consider the following methods:
-
Liquid-Liquid Extraction (LLE): This technique has been shown to produce cleaner samples with minimal matrix effects for this compound analysis.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering matrix components and improving the overall robustness of the assay.[6][7][8]
Q5: Can my choice of internal standard help compensate for matrix effects?
A: Absolutely. The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d6, is highly recommended.[9] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing a more accurate correction for any signal suppression or enhancement and improving the precision of the analysis.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery from various studies on this compound analysis.
Table 1: Matrix Effect and Recovery Data for this compound
| Analyte | Sample Preparation | Matrix Effect Assessment | Result | Reference |
| This compound | Solid-Phase Extraction | IS-Normalized Matrix Factor (%CV) | 2.8 | [7] |
| This compound | Solid-Phase Extraction | Absolute Recovery (%) | 100.3 | [7] |
| This compound | Liquid-Liquid Extraction | Percentage Matrix Factor | Nearing 100% (No significant matrix effect) | [5] |
| This compound | Solid-Phase Extraction | Mean Process Efficiency (%) | 94.40 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound analysis.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of bupropion and this compound in human plasma.[5]
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 200 µL of 0.5 M sodium carbonate solution and vortex.
-
Add 2.5 mL of Tertiary Butyl Methyl Ether (TBME) and vortex for 15 minutes.
-
Centrifuge at 4500 rpm for 10 minutes at 2°C.
-
Transfer 2.0 mL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect by Post-Column Infusion
This protocol provides a general workflow for identifying regions of ion suppression or enhancement.
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the mobile phase flow using a T-connector and a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Prepare a blank plasma sample using your chosen extraction method (e.g., LLE or SPE).
-
Inject the extracted blank plasma onto the LC-MS/MS system.
-
Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates a matrix effect.
Visualizations
The following diagrams illustrate key workflows and concepts related to the LC-MS/MS analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Sensitive, selective and rapid determination of bupropion and its major active metabolite, this compound, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Hydroxybupropion Enantiomers
Welcome to the technical support center for the enantiomeric separation of hydroxybupropion. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chiral separation of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound and its enantiomers important?
A1: Bupropion is a chiral drug administered as a racemic mixture. Its major active metabolite, this compound, also possesses chiral centers. The different enantiomers of both bupropion and this compound exhibit distinct pharmacological and toxicological profiles. Therefore, stereoselective determination is crucial for clinical, pharmaceutical, and drug metabolism studies to understand the disposition and effects of each enantiomer.[1][2]
Q2: What are the common analytical techniques for separating this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the direct enantiomeric separation of this compound.[1][2] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) with chiral additives have also been reported.[3]
Q3: What types of Chiral Stationary Phases (CSPs) are effective for this compound enantiomer separation?
A3: Several types of CSPs have been successfully employed, including:
-
Polysaccharide-based columns: (e.g., cellulose and amylose derivatives) are widely used.[1]
-
Protein-based columns: such as α1-acid glycoprotein (AGP) columns.[4]
-
Cyclodextrin-based columns: (e.g., Cyclobond I 2000).[5]
Q4: What are the key factors influencing the resolution of this compound enantiomers?
A4: The primary factors influencing resolution are the choice of the chiral stationary phase, the composition of the mobile phase (including the type of organic modifier, pH, and additives), column temperature, and flow rate.[6][7][8]
Troubleshooting Guide: Overcoming Poor Resolution
Poor or no resolution of this compound enantiomers is a common challenge. This guide provides a systematic approach to identifying and resolving the issue.
Problem: My chromatogram shows a single peak or poorly resolved peaks for this compound enantiomers.
Solution Workflow
Caption: Troubleshooting Decision Tree for Poor Resolution.
Detailed Troubleshooting Steps
Q: I am not seeing any separation of the enantiomers. What should I check first?
A:
-
Confirm Your Column: Ensure you are using a chiral stationary phase (CSP) and that it is appropriate for this separation. A standard C18 or other achiral column will not resolve enantiomers. Also, verify that the column has not degraded. Column performance can deteriorate over time, leading to a loss of resolution.[9]
-
Mobile Phase Composition: The mobile phase is a critical factor in chiral separations. Small variations can significantly impact resolution.[10]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) are crucial. Systematically vary the ratio of the organic modifier to the aqueous phase.
-
pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the CSP. The optimal pH often needs to be determined empirically, for example, a pH range of 4.8-5.1 has been found to be effective for α1-acid glycoprotein columns.[4]
-
Additives: Mobile phase additives, such as acids (e.g., formic acid, acetic acid) or bases (e.g., triethylamine, diethylamine), can significantly improve selectivity. The concentration of these additives should be optimized.[11]
-
Q: I have some separation, but the peaks are overlapping (poor resolution). How can I improve this?
A:
-
Optimize the Mobile Phase: If you have partial separation, fine-tuning the mobile phase is the most effective strategy.
-
Adjust Organic Modifier Percentage: A lower percentage of the organic modifier generally leads to longer retention times and can improve resolution, but be mindful of excessive peak broadening.[12]
-
Fine-tune pH and Additives: Make small, systematic adjustments to the pH and the concentration of any additives in your mobile phase.
-
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution. A flow rate of 1.0 mL/min is a common starting point, but reducing it may enhance peak separation.[8]
-
Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Using a column oven to control the temperature is recommended. Experiment with temperatures both above and below ambient to find the optimum for your specific method.[6][7]
Q: My resolution is inconsistent between runs. What could be the cause?
A:
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using mobile phase additives.[13]
-
Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure the components are accurately measured and thoroughly mixed.[13]
-
Temperature Fluctuations: If you are not using a column oven, ambient temperature changes can affect retention times and resolution.[13]
-
Additive Memory Effects: Some additives can be retained on the stationary phase and affect subsequent analyses, especially when switching between methods with different additives.[14]
Experimental Protocols
Below are summaries of successful experimental methodologies for the separation of this compound enantiomers.
Method 1: Separation on a Cyclodextrin-Based CSP
-
Column: Cyclobond I 2000[5]
-
Mobile Phase: 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8)[5]
-
Detection: UV[5]
-
Application: Analysis of this compound enantiomers in human plasma after liquid-liquid extraction.[5]
Method 2: Separation on a Protein-Based CSP
-
Column: α1-acid glycoprotein (AGP) column[4]
-
Mobile Phase: A gradient of 20 mM aqueous ammonium formate, pH 5.0 (A) and methanol (B).[4]
-
Gradient Program: 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, then re-equilibrate.[4]
-
-
Flow Rate: 0.22 mL/min[4]
-
Detection: LC-MS/MS[4]
-
Application: Simultaneous quantification of the enantiomers of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of this compound enantiomers. Note that direct comparison should be made with caution due to differing experimental conditions.
Table 1: Resolution and Method Parameters for this compound Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| L(+)-tartaric acid impregnated HPTLC plate | Acetonitrile:Methanol:Dichloromethane:0.50% L-tartaric acid (6.75:1.0:1.0:0.25, v/v/v/v) | 9.26 | [3] |
| α1-acid glycoprotein | 20 mM ammonium formate (pH 5.7) | Not specified, but incomplete resolution of other metabolites noted | [4] |
| Cyclobond I 2000 | 3% acetonitrile, 0.5% triethylamine, 20 mM ammonium acetate (pH 3.8) | Baseline separation achieved | [5] |
| Lux Cellulose-3 | Methanol:Acetonitrile:Ammonium bicarbonate:Ammonium hydroxide (gradient) | Successful separation | [15][16] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Enantiomer | LOD | LOQ | Method | Reference |
| (R,R)-HBUP | 12.19 ng/spot | 40.65 ng/spot | HPTLC | [3] |
| (S,S)-HBUP | 14.26 ng/spot | 47.53 ng/spot | HPTLC | [3] |
| (R,R)- & (S,S)-HBUP | - | 12.5 ng/mL | HPLC-UV | [5] |
| (R,R)- & (S,S)-HBUP | - | 0.3 ng/mL | HPLC-MS/MS | [7][15] |
| (R,R)- & (S,S)-HBUP | - | 2 ng/mL | LC-MS/MS | [4] |
Visualized Experimental Workflow
Caption: General Experimental Workflow for Chiral HPLC Analysis.
References
- 1. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Design of experiment assisted concurrent enantioseparation of bupropion and this compound by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of this compound and application to drug interaction studies [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Purification of hydroxybupropion from reaction byproducts
Welcome to the technical support center for the purification of hydroxybupropion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from reaction byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification experiments.
Q1: After synthesis and initial work-up, my this compound has low purity. What are the next steps?
A1: Low purity after the initial work-up is a common issue. A multi-step purification approach is often necessary to achieve high purity. The recommended approach involves extraction, followed by column chromatography and/or recrystallization. An initial purity of around 91% can be improved to greater than 99.5% using these techniques.[1]
Q2: I am seeing multiple spots on my TLC or extra peaks in my HPLC analysis after the initial extraction. What could they be?
A2: The extra spots or peaks likely correspond to unreacted starting materials, such as 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol, or potential side-products.[1][2] Depending on the synthetic route, byproducts such as 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Impurity F) and 1-(3-chlorophenyl)-2-hydroxy-1-propanone (Impurity C) may also be present.[3]
Q3: My column chromatography is not providing good separation. What can I do?
A3: Ineffective separation during column chromatography can be due to several factors. Ensure you are using an appropriate solvent system; ethyl acetate has been shown to be effective for this compound purification.[1] If you are using additives in your reaction, such as 2,6-lutidine, be aware that they can interfere with silica gel chromatography, making purification difficult. In such cases, modifying the synthetic approach to avoid such reagents may be necessary.[4]
Q4: I am having trouble crystallizing my this compound. What solvent should I use?
A4: Recrystallization of this compound has been successfully carried out using deionized water.[1] If you are still facing difficulties, consider performing a solvent screen with other polar solvents. Ensure the crude product is as pure as possible before attempting recrystallization to improve the chances of forming high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The primary byproducts are typically unreacted starting materials: 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol.[1][2] Other potential impurities that have been identified include 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone.[3]
Q2: What level of purity can I expect to achieve?
A2: Through a combination of extraction, column chromatography, and recrystallization, it is possible to achieve a purity of over 99.5%.[1]
Q3: What analytical techniques are used to assess the purity of this compound?
A3: The most common techniques for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GCMS).[1] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.[1]
Q4: Are there any specific extraction conditions that are recommended?
A4: Yes, after the initial reaction, the product can be dissolved in ethyl acetate and then extracted with an aqueous solution. Studies have compared the use of deionized water, a saturated sodium carbonate solution, and a saturated sodium bicarbonate solution for this purpose.[1] The organic layer is then separated and the solvent is removed to isolate the product.[1]
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Purification Efficiency
| Purification Step | Initial Purity (%) | Final Purity (%) | Reference |
| Column Chromatography & Recrystallization | 91 | >99.5 | [1] |
Table 2: Analytical Method Parameters for Purity Determination
| Analytical Method | Column | Mobile Phase | Detection | Reference |
| HPLC | Reverse Phase | 70% Methanol, 30% Buffer (1% Acetic Acid in Deionized Water) | UV | [1] |
| GCMS | - | - | Mass Spectrometry | [1] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Following the synthesis reaction, filter the solution to remove any salts.
-
Remove the reaction solvent (e.g., acetonitrile) under vacuum.
-
Dissolve the resulting solid in ethyl acetate.
-
Filter the ethyl acetate solution to remove any insoluble impurities.
-
Transfer the filtrate to a separatory funnel and extract three times with equal volumes of either deionized water, saturated sodium carbonate solution, or saturated sodium bicarbonate solution.
-
Collect the organic layer and remove the ethyl acetate under vacuum to yield the crude this compound.
Protocol 2: Column Chromatography Purification
-
Prepare a silica gel column using an appropriate slurry packing method with ethyl acetate as the eluent.
-
Dissolve the crude this compound in a minimal amount of ethyl acetate.
-
Load the sample onto the column.
-
Elute the column with ethyl acetate, applying pressure if necessary (e.g., 15 psi of nitrogen).[1]
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid.
Protocol 3: Recrystallization
-
Crush the purified this compound into a fine powder.
-
Triturate the solid in deionized water.
-
Filter the purified crystals.
-
Dry the crystals under a heat lamp to remove residual water.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of hydroxybupropion during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solid-phase extraction (SPE) of hydroxybupropion, with a primary focus on resolving low recovery.
Troubleshooting Guide
Low recovery of this compound during SPE can stem from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Q1: My this compound recovery is low. Where do I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the procedure: the flow-through from sample loading, the wash fractions, and the final elution fraction.
Here is a logical workflow to diagnose the problem:
Validation & Comparative
A Comparative Analysis of (S,S)-hydroxybupropion and (R,R)-hydroxybupropion in Antidepressant Activity
Bupropion, an atypical antidepressant, is administered as a racemic mixture and is extensively metabolized into several active compounds, including the enantiomers (S,S)-hydroxybupropion and (R,R)-hydroxybupropion.[1][2] Emerging research indicates that these metabolites contribute significantly to the overall pharmacological effects of bupropion, with notable differences in their antidepressant activity.[1][3] This guide provides a detailed comparison of (S,S)-hydroxybupropion and (R,R)-hydroxybupropion, focusing on their distinct pharmacological profiles and supported by experimental data.
Pharmacological Profile and Potency
(S,S)-hydroxybupropion is considered the more pharmacologically active enantiomer, exhibiting greater potency as an inhibitor of norepinephrine and dopamine reuptake compared to (R,R)-hydroxybupropion.[1][4] In contrast, (R,R)-hydroxybupropion is a major metabolite in terms of plasma concentration but is significantly less active at the monoamine transporters.[3][5]
Table 1: Comparative Quantitative Data of Hydroxybupropion Enantiomers
| Parameter | (S,S)-hydroxybupropion | (R,R)-hydroxybupropion | Bupropion (racemic) | Reference |
| Norepinephrine (NE) Reuptake Inhibition (IC50) | 0.241 µM (HEK293 cells) | > 10 µM | 1.9 µM | [4][6] |
| 520 nM | > 10,000 nM | [4] | ||
| Dopamine (DA) Reuptake Inhibition (IC50) | 0.63 µM (HEK293 cells) | > 10 µM | 1.7 µM | [4][6] |
| Nicotinic Acetylcholine Receptor (nAChR) Antagonism (IC50) | α4β2: 3.3 µM | Less potent than (S,S) | More potent than (R,R) | [4][6] |
| α3β4: 11 µM | [6] | |||
| Antidepressant-like Activity (Forced Swim Test in mice) | Considerably more potent | Less potent | Considerably more potent | [4][5] |
Mechanism of Action: Signaling Pathways
The primary mechanism of antidepressant action for bupropion and its active metabolites is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission. (S,S)-hydroxybupropion is a more potent inhibitor of both NET and DAT than (R,R)-hydroxybupropion.[4] Additionally, antagonism of nicotinic acetylcholine receptors (nAChRs) may contribute to the overall pharmacological effects.[4][7]
Figure 1. Mechanism of action of this compound enantiomers.
Experimental Protocols
The following outlines the methodologies for key experiments cited in the comparison of (S,S)-hydroxybupropion and (R,R)-hydroxybupropion.
1. Monoamine Reuptake Inhibition Assay
-
Objective: To determine the potency of each enantiomer in inhibiting the reuptake of norepinephrine and dopamine.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured.
-
Cells are incubated with varying concentrations of (S,S)-hydroxybupropion, (R,R)-hydroxybupropion, or racemic bupropion.
-
Radiolabeled norepinephrine ([³H]NE) or dopamine ([³H]DA) is added to the cell cultures.
-
After an incubation period, the uptake of the radiolabeled neurotransmitter is terminated by washing the cells.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.[6]
-
2. Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of the enantiomers in an animal model of depression.
-
Methodology:
-
Male ICR mice are used for the experiment.
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (a measure of depressive-like behavior) is recorded during a specific period of the test.
-
(S,S)-hydroxybupropion, (R,R)-hydroxybupropion, or a vehicle control is administered to the mice prior to the test.
-
A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]
-
Figure 2. Experimental workflows for key assays.
Conclusion
The available experimental data strongly indicate that (S,S)-hydroxybupropion is the more pharmacologically active enantiomer responsible for the antidepressant effects attributed to the this compound metabolite of bupropion. Its significantly higher potency in inhibiting norepinephrine and dopamine reuptake, coupled with its greater efficacy in animal models of depression, distinguishes it from the less active (R,R)-hydroxybupropion. These findings are crucial for drug development professionals and researchers seeking to understand the nuanced pharmacology of bupropion and to develop more targeted and effective antidepressant therapies.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Bupropion - Wikipedia [en.wikipedia.org]
- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bupropion and its Major Metabolite, Hydroxybupropion, on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacological activity of bupropion and hydroxybupropion at the dopamine transporter (DAT), supported by experimental data and detailed protocols.
Bupropion, an atypical antidepressant and smoking cessation aid, exerts its effects primarily through the inhibition of dopamine and norepinephrine reuptake. Its major active metabolite, this compound, is present in significantly higher concentrations in the plasma than the parent drug, suggesting a substantial contribution to the overall pharmacological profile. This guide provides a comparative analysis of the effects of bupropion and this compound on the dopamine transporter (DAT), a key target in their mechanism of action.
Quantitative Analysis of DAT Inhibition
The inhibitory potency of bupropion and this compound at the dopamine transporter has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are key parameters used to quantify the interaction of these compounds with the DAT.
| Compound | Parameter | Value (µM) | Species/Assay Condition | Reference |
| (±)-Bupropion | IC50 (DA uptake) | 1.9 | Mouse striatal synaptosomes | [1] |
| (±)-Hydroxybupropion | IC50 (DA uptake) | 1.7 | Mouse striatal synaptosomes | [1] |
| (2S,3S)-Hydroxybupropion | IC50 (DA uptake) | 0.52 | Mouse striatal synaptosomes | [1] |
| (2R,3R)-Hydroxybupropion | IC50 (DA uptake) | >10 | Mouse striatal synaptosomes | [1] |
| Bupropion | Ki (DAT binding) | 0.55 - 2.17 | Human DAT | [2] |
Note: A direct comparison of Ki values for bupropion and this compound from the same study was not available in the reviewed literature. The provided Ki range for bupropion is from various studies.
The data indicates that racemic this compound has a slightly higher potency for inhibiting dopamine uptake compared to racemic bupropion.[1] However, a significant finding is the stereoselectivity of this compound's activity, with the (2S,3S)-enantiomer being considerably more potent than the (2R,3R)-enantiomer.[1]
In Vivo Dopamine Transporter Occupancy
Positron Emission Tomography (PET) studies in humans have shown that therapeutic doses of bupropion result in a relatively low occupancy of the dopamine transporter, with mean occupancy rates ranging from 14% to 26%.[2] This is in contrast to other dopamine reuptake inhibitors like methylphenidate, which can occupy over 50% of DAT sites at therapeutic doses.[2] The contribution of this compound to this in vivo DAT occupancy is significant, given its high plasma concentrations.
Experimental Protocols
A detailed understanding of the methodologies used to derive the quantitative data is crucial for interpretation and replication. Below are representative protocols for the key experiments cited.
[³H]Dopamine Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes). The protocol is based on the methodology described by Damaj et al. (2004).[1]
1. Synaptosome Preparation:
- Male ICR mice (20-25 g) are euthanized, and the striata are rapidly dissected on ice.
- The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution.
- The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.
- The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
- The resulting pellet (P2, crude synaptosomal fraction) is resuspended in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 0.1 mM pargyline), bubbled with 95% O₂/5% CO₂.
2. Dopamine Uptake Assay:
- Synaptosomal preparations (approximately 100 µg of protein) are preincubated with various concentrations of bupropion, this compound, or vehicle for 10 minutes at 37°C.
- [³H]Dopamine (final concentration of 10 nM) is added to initiate the uptake reaction.
- The incubation is continued for 5 minutes at 37°C.
- The reaction is terminated by rapid filtration through Whatman GF/B filters using a cell harvester.
- Filters are washed three times with 3 mL of ice-cold buffer.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM nomifensine).
- IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Dopamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the DAT.
1. Membrane Preparation:
- Cells stably expressing the human dopamine transporter (e.g., HEK-293 cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
- The resulting pellet is resuspended in fresh buffer. This washing step is repeated.
- The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
2. Binding Assay:
- In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand specific for the DAT (e.g., 0.2 nM [³H]WIN 35,428) and varying concentrations of the test compounds (bupropion or this compound).
- The incubation is carried out for 2 hours at 4°C.
- Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM GBR12909).
- The reaction is terminated by rapid filtration through GF/B filters pre-soaked in polyethylenimine (0.3%).
- Filters are washed with ice-cold buffer.
- The radioactivity on the filters is measured using a scintillation counter.
3. Data Analysis:
- The IC50 values are determined from the competition curves.
- The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Bupropion Metabolic Pathway
The following diagram illustrates the major metabolic conversion of bupropion to its primary active metabolites.
Caption: Major metabolic pathways of bupropion.
Experimental Workflow for Dopamine Transporter Uptake Assay
This diagram outlines the key steps involved in a typical synaptosomal dopamine uptake assay.
Caption: Workflow for a synaptosomal dopamine uptake assay.
Conclusion
Both bupropion and its major metabolite, this compound, are inhibitors of the dopamine transporter. While their potencies appear similar when comparing the racemic mixtures, the (2S,3S)-enantiomer of this compound is a significantly more potent inhibitor of dopamine uptake. Given the substantially higher plasma concentrations of this compound, it is likely a major contributor to the in vivo effects on the dopamine transporter and the overall clinical efficacy of bupropion. Further research directly comparing the binding affinities (Ki) of both compounds and their enantiomers at the human dopamine transporter would provide a more complete understanding of their comparative pharmacology.
References
Enantiomers of Hydroxybupropion Show Divergent Binding Affinities for Nicotinic Acetylcholine Receptors
A comparative analysis of (S,S)-hydroxybupropion and (R,R)-hydroxybupropion reveals significant stereoselectivity in their interaction with various nicotinic acetylcholine receptor (nAChR) subtypes. Experimental data consistently demonstrate that the (S,S)-enantiomer is a more potent antagonist, particularly at the α4β2 nAChR, a key target in nicotine dependence.
The major metabolite of bupropion, hydroxybupropion, exists as two enantiomers, (S,S)-hydroxybupropion and (R,R)-hydroxybupropion. These stereoisomers exhibit distinct pharmacological profiles, especially in their interaction with nAChRs. This guide provides a comparative overview of their binding affinities, supported by experimental data, to inform researchers and drug development professionals.
Comparative Binding Affinities: A Tabular Summary
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of the this compound enantiomers at different human nAChR subtypes.
| nAChR Subtype | (S,S)-Hydroxybupropion IC50 (µM) | (R,R)-Hydroxybupropion IC50 (µM) | Reference |
| α4β2 | 3.3 (functional) | Inactive / Less Potent | [1][2] |
| α3β4 | 11 | Potency reported to be reversed relative to α4β2 | [2] |
| α4β4 | 30 | Not Reported | [3] |
| α1β1γδ (muscle-type) | 28 | Not Reported | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's function or binding of a specific ligand.
The data clearly indicates that (S,S)-hydroxybupropion is a potent antagonist of the α4β2 nAChR, with a functional IC50 of 3.3 µM.[1] In contrast, the (R,R)-enantiomer is reported to be significantly less potent or inactive at this subtype.[2] Interestingly, for the α3β4 and α4β2* nAChR subtypes, the relative potencies of the (S,S) and (R,R) enantiomers are reversed.[2]
Experimental Protocols
The binding affinities and functional activities of the this compound enantiomers at nAChRs are typically determined using two primary experimental approaches: radioligand binding assays and functional assays.
Radioligand Binding Assays
This method assesses the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
Workflow for a Competitive Radioligand Binding Assay:
Key Steps:
-
Preparation of Receptor Membranes: Membranes from cells expressing the nAChR subtype of interest or from brain regions rich in these receptors are prepared.
-
Incubation: The receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]epibatidine for α4β2 receptors) and varying concentrations of the unlabeled test compound (this compound enantiomers).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value.
Functional Assays (e.g., Two-Electrode Voltage Clamp)
Functional assays measure the effect of the test compound on the physiological response of the receptor to an agonist, such as acetylcholine or nicotine.
Workflow for a Functional Antagonism Assay:
Key Steps:
-
Expression of Receptors: The specific human nAChR subunits are expressed in a suitable system, such as Xenopus oocytes.
-
Electrophysiological Recording: The oocytes are voltage-clamped, and the baseline current is recorded.
-
Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte, which activates the nAChRs and induces an inward ion current that is measured.
-
Antagonist Application: The test compound (this compound enantiomer) is applied to the oocyte before the application of the agonist.
-
Measurement of Inhibition: The extent to which the test compound reduces the agonist-induced current is measured.
-
Data Analysis: A concentration-response curve is generated to determine the functional IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist's effect.
Signaling Pathway and Mechanism of Action
This compound enantiomers act as non-competitive antagonists at nAChRs. This means they do not directly compete with the endogenous agonist, acetylcholine, for the binding site. Instead, they are thought to bind to a different site within the ion channel of the receptor. This binding event allosterically modulates the receptor, preventing it from opening or conducting ions, even when an agonist is bound.
Conclusion
The available evidence strongly indicates that the (S,S)-enantiomer of this compound is the more pharmacologically active isomer at the α4β2 nAChR, a key target for smoking cessation therapies. Its higher potency compared to the (R,R)-enantiomer underscores the importance of stereochemistry in drug design and development. Further research to obtain a complete quantitative binding profile of the (R,R)-enantiomer across a wider range of nAChR subtypes would provide a more comprehensive understanding of its pharmacological role.
References
- 1. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Bupropion vs. Hydroxybupropion: A Comparative Analysis of Antidepressant Efficacy in Preclinical Models
A detailed examination of the pharmacological and behavioral data from animal studies reveals distinct yet overlapping profiles for the antidepressant bupropion and its primary active metabolite, hydroxybupropion. While bupropion is administered as the therapeutic agent, the significantly higher plasma concentrations of this compound suggest it plays a crucial role in the overall clinical effect. This guide provides a comprehensive comparison of their efficacy in established animal models of depression, supported by experimental data and detailed protocols.
Executive Summary
Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), is extensively metabolized to this compound, which reaches substantially higher concentrations in the bloodstream than the parent drug.[1] Preclinical evidence indicates that both compounds contribute to the antidepressant effect, though with differing potencies. In vitro studies demonstrate that while racemic bupropion and this compound have similar inhibitory effects on the norepinephrine transporter (NET), the (2S,3S)-hydroxybupropion isomer is a more potent NET inhibitor than other isomers.[2] Conversely, bupropion is a more potent dopamine transporter (DAT) inhibitor than this compound.[2] Behavioral studies in mice, including the forced swim test and the tetrabenazine-induced depression model, suggest that bupropion may be more potent on a dose-for-dose basis; however, the higher systemic exposure of this compound in clinical use complicates a direct translation of these findings to human depression.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: Comparative In Vitro Inhibitory Activity at Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) IC50 (µM) | Dopamine Transporter (DAT) IC50 (µM) |
| Racemic Bupropion | 1.9 | 0.50 |
| Racemic this compound | 1.7 | >10 |
| (2S,3S)-Hydroxybupropion | 0.52 | >10 |
| (2R,3R)-Hydroxybupropion | >10 | >10 |
| Data sourced from in vitro studies on monoamine transporters.[2] |
Table 2: Comparative In Vivo Efficacy in Animal Models of Depression
| Animal Model | Compound | Observation | Relative Potency |
| Forced Swim Test (Mouse) | Bupropion | "Considerably more potent" in reducing immobility time compared to (2R,-3R)-hydroxybupropion. | Higher than (2R,-3R)-hydroxybupropion |
| Forced Swim Test (Mouse) | (2S,3S)-Hydroxybupropion | "Considerably more potent" in reducing immobility time compared to (2R,-3R)-hydroxybupropion. | Higher than (2R,-3R)-hydroxybupropion |
| Tetrabenazine-Induced Sedation (Mouse) | This compound | Active in reversing tetrabenazine-induced deficits. | Approximately 50% as active as bupropion. |
| Qualitative and quantitative comparisons from preclinical behavioral studies. |
Signaling Pathways and Mechanism of Action
Bupropion and this compound exert their primary antidepressant effects by blocking the reuptake of norepinephrine and dopamine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors. This action is believed to mediate the downstream signaling cascades associated with mood regulation.
Experimental Protocols
Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy. The protocol generally involves the following steps:
-
Apparatus: A transparent cylindrical container (typically 20 cm in diameter and 40-50 cm high) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed into the water-filled cylinder for a 6-minute session. The behavior of the animal is recorded, typically by a video camera.
-
Data Analysis: The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect. The initial 2 minutes of the test are often considered an acclimatization period and may be excluded from the final analysis.
-
Drug Administration: Test compounds (bupropion, this compound, or vehicle) are administered at predetermined times before the test session.
References
- 1. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Hydroxybupropion Pharmacokinetics Across Species
For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug and its metabolites across different species is fundamental for preclinical assessment and subsequent clinical trial design. This guide provides a comparative analysis of the pharmacokinetics of hydroxybupropion, the major active metabolite of bupropion, in humans, rats, mice, and dogs.
This compound is formed in the liver primarily by the cytochrome P450 enzyme CYP2B6 through the hydroxylation of bupropion's tert-butyl group.[1][2][3] This metabolite is of significant interest as its plasma concentrations can be substantially higher and its half-life longer than the parent drug, suggesting a major contribution to the overall pharmacological effect of bupropion.[1][2] This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used in cited studies, and provides a visual representation of bupropion's metabolic pathway.
Comparative Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in various species. It is important to note that significant stereoselectivity is observed in the pharmacokinetics of this compound, with the (2R,3R)- and (2S,3S)- enantiomers exhibiting different profiles.
| Species | Enantiomer/Form | Dose and Route of Bupropion | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| Human | (2R,3R)-hydroxybupropion | 100 mg, oral | 35-fold higher than (2S,3S) | ~6 | 65-fold higher than (2S,3S) | 19.3 | [4] |
| (2S,3S)-hydroxybupropion | 100 mg, oral | - | ~6 | - | 14.6 | [4] | |
| Rat | This compound | 15 mg/kg, intragastric | 285.4 ± 62.7 | 4.7 ± 1.5 | 3481.6 ± 705.3 | 7.3 ± 1.8 | |
| Mouse | This compound | 40 mg/kg, i.p. | Data not available | Data not available | Data not available | Data not available | [5] |
| Dog | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for mice and dogs are limited in the reviewed literature, with most studies focusing on the parent compound, bupropion.
Metabolic Pathway of Bupropion to this compound
The metabolic conversion of bupropion to its primary active metabolites is a critical step in its mechanism of action. The following diagram illustrates this pathway.
Caption: Metabolic pathway of bupropion.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited studies.
Human Pharmacokinetic Study Protocol
A clinical trial in healthy human volunteers was conducted to evaluate the stereoselective pharmacokinetics of bupropion and its metabolites.[4][6]
-
Study Design: A single-dose, open-label study.
-
Subjects: Healthy human volunteers (n=15).
-
Dosing: A single oral dose of 100 mg racemic bupropion was administered.
-
Sample Collection: Blood samples were collected at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose.
-
Bioanalytical Method: Plasma concentrations of bupropion and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] Noncompartmental analysis was used to determine the pharmacokinetic parameters.[4]
Rat Pharmacokinetic Study Protocol
A study in rats was performed to determine the pharmacokinetics of bupropion and this compound.
-
Study Design: Single-dose administration.
-
Animals: Sprague-Dawley rats.
-
Dosing: A single intragastric administration of bupropion at a dose of 15 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalytical Method: Plasma concentrations of bupropion and this compound were quantified using a liquid chromatography-mass spectrometry (LC-MS) method. The analysis was performed using a selective ion monitoring mode with a positive electrospray ionization interface.
General Animal Study Considerations
For pharmacokinetic studies in rodents, specific procedures for drug administration and sample collection are followed.
-
Administration: For oral administration in rats and mice, gavage is a common technique. For intraperitoneal (i.p.) injections, the substance is administered into the peritoneal cavity.
-
Blood Collection: In rats, blood samples can be collected via cannulation of a major blood vessel, such as the femoral vein, which allows for serial sampling from the same animal.[7] In mice, due to their smaller size, techniques like submandibular or saphenous vein puncture are often used for collecting small, repeated blood samples.[5]
Species-Specific Differences in Metabolism
It is important to highlight the observed species differences in bupropion metabolism. Studies have shown that mice are more similar to humans in their metabolic profile of bupropion, predominantly forming this compound.[5] In contrast, rats have been reported to metabolize bupropion more rapidly, with a lower accumulation of basic metabolites like this compound.[5] In dogs, the metabolism of bupropion appears to be primarily through side-chain oxidative cleavage.[8] These differences underscore the importance of selecting appropriate animal models in preclinical drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. karger.com [karger.com]
- 8. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Hydroxybupropion Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxybupropion, the major active metabolite of bupropion, is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comparative overview of commonly employed analytical methods, presenting their performance data and detailed experimental protocols.
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and whether stereospecificity is necessary. This document outlines and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including stereoselective approaches, for the determination of this compound in human plasma.
Performance Comparison of Analytical Methods
The following tables summarize the key quantitative performance characteristics of different analytical methods for this compound analysis, compiled from various validation studies.
Table 1: Achiral Analytical Methods
| Parameter | HPLC-UV[1] | LC-MS/MS Method A[2] | LC-MS/MS Method B[3] | LC-MS/MS Method C[4] |
| Linearity Range (ng/mL) | 10 - 1000 | 5.152 - 715.497 | 0.1 - 600 | 5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5.152 | 0.1 | 5.0 |
| Intra-day Precision (%CV) | < 15 | Not Reported | Not Reported | < 15 |
| Inter-day Precision (%CV) | < 15 | Not Reported | Not Reported | < 15 |
| Accuracy (%) | Not Reported | Not Reported | Not Reported | Within ±15 of nominal |
| Recovery (%) | > 55 | > 60 | 94.40 (Process Efficiency) | ~90 |
Table 2: Stereoselective Analytical Methods
| Parameter | HPLC with Chiral Column[5] | LC-MS/MS with Chiral Column[6] |
| Analytes | (2R,3R)- and (2S,3S)-hydroxybupropion | (R,R)- and (S,S)-hydroxybupropion |
| Linearity Range (ng/mL) | 12.5 - 500 (for each enantiomer) | Analyte-specific concentrations |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 12.5 (for each enantiomer) | 2 (for R,R and S,S enantiomers) |
| Intra-day Precision (%CV) | < 10 | < 12 |
| Inter-day Precision (%CV) | < 10 | < 12 |
| Accuracy (%) | Not Reported | Within 12% of nominal |
| Recovery (%) | > 80 | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation in your own laboratory settings.
HPLC-UV Method[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Column: Aqua C18.
-
Mobile Phase: 45:55 (v/v) mixture of methanol and 0.05 M phosphate buffer (pH 5.5).
-
Detection: UV at 214 nm.
-
Internal Standard: Timolol maleate.
LC-MS/MS Method A[2]
-
Sample Preparation: Liquid-liquid extraction with Tertiary Butyl Methyl Ether (TBME).
-
Chromatographic Column: Zorbax SB C8.
-
Mobile Phase: 35:65 (v/v) mixture of 0.2% formic acid and methanol at a flow rate of 1.0 mL/min.
-
Mass Spectrometry: API 3000 Mass spectrometer with positive electrospray ionization (ESI).
-
MRM Transition: m/z 256.0 → 238.0 for this compound.
-
Internal Standard: Fluoxetine.
LC-MS/MS Method B[3]
-
Sample Preparation: Solid-phase extraction from 50 μL human plasma.
-
Chromatographic Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 10:90 (v/v) 20 mM ammonium acetate and methanol.
-
Mass Spectrometry: Tandem mass spectrometry.
-
Internal Standard: Venlafaxine.
Stereoselective HPLC Method[5]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Column: Cyclobond I 2000.
-
Mobile Phase: 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8).
-
Detection: Not specified, likely UV.
-
Internal Standard: Phenacetin.
Stereoselective LC-MS/MS Method[6]
-
Sample Preparation: Protein precipitation with 20% aqueous trichloroacetic acid.
-
Chromatographic Column: α1-acid glycoprotein column.
-
Mobile Phase: A gradient of 20 mM aqueous ammonium formate, pH 5.0 (A) and methanol (B). The gradient program starts at 10% B, increases to 20% B, then to 50% B, before re-equilibration. The flow rate is 0.22 mL/min.
-
Mass Spectrometry: AB Sciex 3200 mass spectrometer.
-
Internal Standard: this compound-d6 (R,R and S,S).
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that a new or alternative method provides comparable results to an established reference method.
References
- 1. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Sensitive, selective and rapid determination of bupropion and its major active metabolite, this compound, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of hydroxybupropion and radafaxine in preclinical models
An in-depth comparison of the pharmacological and behavioral profiles of the major bupropion metabolite, hydroxybupropion, and its potent enantiomer, radafaxine, in preclinical models, offering critical insights for researchers and drug development professionals.
This guide provides a comprehensive, data-driven comparison of this compound and its specific stereoisomer, radafaxine ((2S,3S)-hydroxybupropion), in preclinical settings. By examining their mechanisms of action, and their efficacy in established animal models of nicotine dependence and depression, this document aims to delineate the nuanced yet significant differences between these two compounds, aiding in the strategic advancement of neuropsychiatric drug discovery.
At a Glance: Key Pharmacological and Behavioral Distinctions
| Parameter | This compound (Racemic Mixture) | Radafaxine ((2S,3S)-Hydroxybupropion) | Key Findings |
| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) & nAChR Antagonist | Potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) & nAChR Antagonist | Radafaxine exhibits greater potency for norepinephrine reuptake inhibition compared to racemic this compound. |
| Norepinephrine Transporter (NET) Inhibition (IC50) | ~1.7 µM[1] | 520 nM (0.52 µM)[2] | Radafaxine is significantly more potent at inhibiting norepinephrine reuptake. |
| Dopamine Transporter (DAT) Inhibition (IC50) | >10 µM[1] | Similar to bupropion[2] | Both compounds inhibit dopamine reuptake, with some studies suggesting similar potency to the parent drug, bupropion.[2] |
| Nicotinic Acetylcholine Receptor (nAChR) Antagonism | Non-competitive antagonist of α4β2 and α3β4 subtypes[1] | More potent antagonist of α4β2 nAChRs than racemic bupropion (IC50 = 3.3 µM)[2] | Radafaxine demonstrates enhanced antagonism at key nicotinic receptor subtypes implicated in nicotine dependence. |
| Efficacy in Nicotine Dependence Models (Mice) | Reverses nicotine withdrawal signs[3] | More potent than bupropion in decreasing nicotine reward (Conditioned Place Preference) and reversing withdrawal signs.[3] | Radafaxine shows superior efficacy in preclinical models of nicotine addiction.[3] |
| Efficacy in Depression Models (Mice) | Active in the forced swim test | Considerably more potent than (2R,3R)-hydroxybupropion in the forced swim test.[2] | The antidepressant-like effects of this compound are primarily driven by the radafaxine enantiomer. |
| Pharmacokinetics | Longer half-life and higher plasma concentrations than bupropion.[1] | Contributes significantly to the overall exposure of active metabolites following bupropion administration. | The favorable pharmacokinetic profile of this compound, largely composed of radafaxine, underscores its significant contribution to the clinical effects of bupropion. |
Deciphering the Mechanism of Action: A Focus on Monoamine Reuptake Inhibition
Both this compound and radafaxine exert their primary effects by blocking the reuptake of two crucial neurotransmitters in the brain: norepinephrine and dopamine.[1][2] This action increases the concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.
Mechanism of Action of this compound and Radafaxine
Preclinical data indicates that radafaxine is a more potent inhibitor of the norepinephrine transporter (NET) than racemic this compound.[2] While both are also dopamine transporter (DAT) inhibitors, the enhanced affinity of radafaxine for NET may contribute to its distinct pharmacological profile.[1][2]
Experimental Protocols: Unveiling Antidepressant and Anti-Addictive Properties
The preclinical assessment of this compound and radafaxine has relied on well-validated animal models to predict their therapeutic potential.
Forced Swim Test (FST) for Antidepressant Activity
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. In this model, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that (2S,3S)-hydroxybupropion (radafaxine) is significantly more potent than its (2R,3R)-enantiomer in reducing immobility in mice, suggesting it is the primary driver of the antidepressant effects of this compound.[2]
Forced Swim Test Experimental Workflow
Conditioned Place Preference (CPP) for Nicotine Reward
The Conditioned Place Preference paradigm is utilized to evaluate the rewarding or aversive properties of a drug. In this test, an animal is repeatedly administered a drug in a specific, distinct environment. The preference of the animal for the drug-paired environment in a drug-free state is then measured. Bupropion and (2S,3S)-hydroxybupropion (radafaxine) have been shown to significantly decrease the development of nicotine reward in this paradigm in mice, with radafaxine demonstrating higher potency.[3] This suggests that both compounds can mitigate the rewarding effects of nicotine, a key factor in its addictive potential.
Conclusion
The preclinical evidence strongly indicates that while both this compound and radafaxine are active as norepinephrine-dopamine reuptake inhibitors, radafaxine ((2S,3S)-hydroxybupropion) represents the more pharmacologically potent enantiomer. Its enhanced potency at the norepinephrine transporter and in key behavioral models of depression and nicotine dependence suggests that it is the primary contributor to the therapeutic effects observed with the administration of its parent drug, bupropion. These findings underscore the importance of stereochemistry in drug design and position radafaxine as a refined candidate for further development in the treatment of major depressive disorder and nicotine addiction. The data presented in this guide provides a solid foundation for researchers and drug developers to make informed decisions in the advancement of novel therapeutics for these debilitating conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxybupropion as a Biomarker for CYP2B6 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of hydroxybupropion as a selective biomarker for Cytochrome P450 2B6 (CYP2B6) activity. It offers a detailed comparison with alternative probes, supported by experimental data and protocols, to assist researchers in making informed decisions for their in vitro and in vivo studies.
Executive Summary
The formation of this compound from bupropion is a highly selective and widely accepted biomarker for assessing CYP2B6 activity.[1][2][3][4] This reaction is predominantly catalyzed by CYP2B6, making it a reliable probe for phenotyping, drug-drug interaction studies, and understanding the impact of genetic polymorphisms on drug metabolism. While alternative probes such as efavirenz and S-mephenytoin exist, bupropion hydroxylation offers a robust and well-characterized method for quantifying CYP2B6 function. The exploration of endogenous biomarkers for CYP2B6 is an emerging area of research, with metabolomics showing promise for future non-invasive assessment of enzyme activity.
Comparison of CYP2B6 Activity Biomarkers
The selection of an appropriate biomarker is critical for the accurate assessment of CYP2B6 activity. This table compares the key characteristics of this compound with other commonly used or investigated biomarkers.
| Biomarker | Parent Compound | Metabolic Reaction | Selectivity for CYP2B6 | Established Use | Key Considerations |
| This compound | Bupropion | t-butyl hydroxylation | High | Gold standard in vitro and in vivo probe[1][2][3][4] | Well-validated; active metabolite; stereoselective metabolism. |
| 8-hydroxyefavirenz | Efavirenz | 8-hydroxylation | High | Used in clinical studies, particularly in HIV research.[5] | Potent inducer and inhibitor of various CYPs, complicating some study designs.[3][5] |
| Nirvanol | S-mephenytoin | N-demethylation | Moderate | Historically used; also a major metabolite of mephenytoin via CYP2C19. | Less selective than bupropion hydroxylation; shared pathway with CYP2C19 can confound results.[1][6] |
| Endogenous Molecules | Various | Various | Under Investigation | Primarily research-focused; no universally accepted endogenous biomarker yet. | Non-invasive potential; requires sensitive metabolomics platforms for discovery and validation.[7][8][9][10][11] |
Quantitative Data: Kinetics of Bupropion Hydroxylation by CYP2B6 Variants
Genetic polymorphisms in the CYP2B6 gene can significantly alter enzyme activity, impacting drug clearance and patient response. The table below summarizes the kinetic parameters for this compound formation by common CYP2B6 variants, demonstrating the functional consequences of these genetic differences.
| CYP2B6 Variant | Vmax (pmol/min/pmol CYP2B6) | Km (μM) | Intrinsic Clearance (Clint, Vmax/Km) |
| CYP2B6.1 (Wild-type) | 6.8 | 95 | 0.072 |
| CYP2B6.4 | Higher than wild-type | Similar to wild-type | Increased |
| CYP2B6.5 | Lower than wild-type | Similar to wild-type | Decreased |
| CYP2B6.6 | Similar to or slightly higher than wild-type | Increased (4-fold) | Decreased |
| CYP2B6.9 | Lower than wild-type | Similar to wild-type | Decreased |
| CYP2B6.18 | Markedly reduced | - | Markedly reduced |
Data compiled from multiple sources. Absolute values can vary between experimental systems.
Experimental Protocols
In Vitro Bupropion Hydroxylation Assay in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the rate of this compound formation in HLM.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Bupropion hydrochloride
-
This compound (analytical standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of bupropion in an appropriate solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add bupropion to the incubation mixture at various concentrations (e.g., 1-500 µM) to determine kinetic parameters.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).[12][13][14][15][16]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.[12][13][14][15][16]
4. Data Analysis:
-
Quantify the amount of this compound formed by comparing its peak area ratio to the internal standard against a standard curve.
-
Calculate the rate of formation (e.g., pmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Visualizations
Bupropion Metabolic Pathway
Caption: Metabolic pathways of bupropion.
Experimental Workflow for In Vitro CYP2B6 Activity Assessment
Caption: Workflow for CYP2B6 activity assay.
References
- 1. Frontiers | Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance [frontiersin.org]
- 2. CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz Induces CYP2B6-Mediated Hydroxylation of Bupropion in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efavirenz induces CYP2B6-mediated hydroxylation of bupropion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of purported probes of human CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of an endogenous urinary biomarker associated with CYP2D6 activity using global metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics reveals biomarkers in human urine and plasma to predict cytochrome P450 2D6 (CYP2D6) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of an endogenous urinary biomarker associated with CYP2D6 activity using global metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Chiral HPLC Methods for Hydroxybupropion Enantiomers
For researchers, scientists, and professionals in drug development, the accurate stereoselective quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomers of hydroxybupropion, the major active metabolite of bupropion.[1] The following sections detail the performance of various chiral stationary phases and analytical conditions, supported by experimental data to inform method selection and validation.
Comparative Performance of Chiral HPLC Methods
The separation of this compound enantiomers, (R,R)-hydroxybupropion and (S,S)-hydroxybupropion, has been successfully achieved using various chiral stationary phases (CSPs). The choice of CSP and mobile phase composition significantly influences chromatographic performance. Below is a summary of validation parameters from several published methods.
Table 1: Performance Comparison of Validated Chiral HPLC Methods for this compound Enantiomers
| Parameter | Method 1: α1-Acid Glycoprotein | Method 2: Cyclobond I 2000 | Method 3: Cellulose-based (Lux Cellulose-3) |
| Chiral Stationary Phase | α1-Acid Glycoprotein | Cyclobond I 2000 | Lux Cellulose-3 |
| Detection | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 2 - (Not Specified) | 12.5 - 500 | 0.3 - (Not Specified) |
| Limit of Quantification (LOQ) (ng/mL) | 2 | 12.5 | 0.3 |
| Intra-day Precision (%RSD) | < 12% | < 10% | 3.4% - 15.4% |
| Inter-day Precision (%RSD) | < 12% | < 10% | 6.1% - 19.9% |
| Intra-day Accuracy (%) | Within ±12% | Not Specified | 80.6% - 97.8% |
| Inter-day Accuracy (%) | Within ±12% | Not Specified | 88.5% - 99.9% |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Reference | [2] | [3][4] | [5][6] |
Note: The performance characteristics are method-specific and may vary based on instrumentation and laboratory conditions.
An alternative to HPLC for the enantiomeric separation of bupropion is Electrokinetic Chromatography (EKC). One study demonstrated the use of sulfated-β-cyclodextrin as a chiral selector, achieving high resolution (Rs > 7) and a short analysis time of approximately 3.5 minutes for bupropion enantiomers.[7] While this has been applied to the parent drug, its application to the more polar this compound metabolites may require further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the methods compared above.
Method 1: α1-Acid Glycoprotein Column with LC-MS/MS Detection [2]
-
Sample Preparation: Plasma proteins are precipitated using a 20% trichloroacetic acid solution.
-
Chromatographic Conditions:
-
Column: α1-acid glycoprotein (AGP) chiral column.
-
Mobile Phase: The exact composition is dependent on the specific AGP column used, but often consists of a buffered aqueous phase and an organic modifier. Mobile phase pH is a critical parameter for separation.[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Run Time: Approximately 12 minutes.
-
-
Detection: Positive ion electrospray tandem mass spectrometry (MS/MS).
Method 2: Cyclobond I 2000 Column with HPLC-UV Detection [3][4]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
-
Chromatographic Conditions:
-
Column: Cyclobond I 2000.
-
Mobile Phase: A mixture of 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate, with the pH adjusted to 3.8.
-
-
Detection: UV detection at a specified wavelength.
Method 3: Cellulose-based Column with LC-MS/MS Detection [5][6]
-
Sample Preparation: Liquid-liquid extraction from a small plasma volume (50 µL).
-
Chromatographic Conditions:
-
Column: Lux 3 µ Cellulose-3 (250 x 4.6 mm).
-
Mobile Phase: A gradient elution of methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide.
-
-
Detection: Triple-quadrupole mass spectrometer with an electrospray ionization source in positive mode.
Method Validation Workflow
The validation of a chiral HPLC method ensures its reliability for the intended application. The logical workflow for such a validation is depicted in the diagram below.
Caption: Workflow for Chiral HPLC Method Validation.
This comprehensive guide provides a comparative overview of validated chiral HPLC methods for this compound enantiomers. The selection of a specific method will depend on the available instrumentation, required sensitivity, and the specific goals of the research. The provided experimental protocols and validation workflow serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of bupropion enantiomers by electrokinetic chromatography: quantitative analysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxybupropion: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like hydroxybupropion is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also mitigates the potential for environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for chemical and pharmaceutical waste management.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical and research chemicals is governed by a multi-tiered regulatory landscape. In the United States, several federal agencies establish the guidelines that research facilities must follow. Understanding these regulations is the first step in compliant disposal.
| Regulatory Body | Key Role in Pharmaceutical Waste Management |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[2][4] |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion.[2][5] While this compound is not a controlled substance, awareness of DEA regulations is crucial for overall laboratory compliance.[6] |
| State and Local Environmental Agencies | Often have more stringent regulations than federal guidelines.[1] It is imperative to consult local authorities for specific requirements in your jurisdiction. |
| Occupational Safety and Health Administration (OSHA) | Sets standards to ensure safe working conditions, including the handling of hazardous chemicals. |
Step-by-Step Disposal Procedure for this compound
The following procedure is based on established guidelines for the disposal of non-controlled, potentially hazardous chemical waste in a laboratory setting.
1. Waste Identification and Classification:
-
Segregation: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[8] Store it separately to await proper disposal.
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[9][10] If possible, use the original container, ensuring the label is intact.[9] If using a different container, make sure it is appropriate for the physical state of the waste (solid or liquid).
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[8][11] Note the accumulation start date on the label.[10] Do not use abbreviations or chemical formulas.[10]
-
Container Handling: Keep the waste container securely closed except when adding waste.[8][10] Store the container in a designated satellite accumulation area within the laboratory.[11] Ensure the storage area has secondary containment to capture any potential leaks.[8][11]
3. On-Site Storage and Handling:
-
Storage Limits: Be aware of the volume limits for hazardous waste that can be stored in a satellite accumulation area (typically up to 55 gallons).[10]
-
Safe Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Spill Management: Have a spill kit readily available. In the event of a spill, consult the Safety Data Sheet (SDS) for this compound for specific cleanup procedures.
4. Disposal Arrangement:
-
Licensed Waste Vendor: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.[11] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][3]
-
DO NOT:
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound from a research laboratory.
Experimental Protocols for Degradation
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. health.state.mn.us [health.state.mn.us]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxybupropion
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients (APIs) like Hydroxybupropion. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, a metabolite of bupropion, is classified as a skin and eye irritant and may cause respiratory irritation. Adherence to proper safety protocols is crucial to minimize exposure and ensure safe handling throughout the experimental workflow.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommendation |
| Hand Protection | Wear compatible chemical-resistant gloves. While specific permeation data for this compound is not readily available, for its parent compound, Bupropion HCl (a solid), nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable when handling the powder. |
| Eye & Face Protection | Use chemical safety goggles or a full-face shield to protect against dust particles and splashes. |
| Respiratory Protection | For handling powdered this compound, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of airborne particles. |
| Protective Clothing | A lab coat or a disposable gown should be worn to protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental integrity. The following workflow diagram illustrates the key stages of handling this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving Powdered this compound
This protocol provides a step-by-step guide for the safe weighing and dissolution of powdered this compound.
1. Preparation:
-
Don all required PPE as outlined in the table above (gloves, eye protection, respirator, and lab coat).
-
Prepare the work area by ensuring the chemical fume hood or biological safety cabinet (BSC) is operational and the sash is at the appropriate height.
-
Decontaminate the work surface before and after use.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate solvent, and glassware for dissolution.
2. Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper/boat using a clean spatula.
-
Record the final weight.
-
All handling of the powder should be performed within the fume hood or BSC to minimize inhalation exposure.
3. Dissolution:
-
Carefully transfer the weighed powder into the appropriate glassware.
-
Add the desired solvent to the glassware.
-
Gently swirl or stir the mixture until the powder is completely dissolved. Avoid splashing.
4. Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the this compound.
-
Dispose of the weigh paper/boat and any other disposable items in the designated waste container.
-
Clean and decontaminate the work surface thoroughly.
-
Doff PPE in the correct order to avoid self-contamination.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it should not be disposed of in the regular trash or down the drain.
Recommended Disposal Method: Incineration
All waste materials contaminated with this compound, including empty containers, used PPE, and unused material, should be collected and sent for incineration by a licensed waste disposal company.
Waste Segregation and Labeling:
-
Solid Waste: Collect all solid waste (e.g., gloves, weigh paper, contaminated wipes) in a designated, clearly labeled container. The container should be lined with a durable plastic bag.
-
Liquid Waste: If you have solutions of this compound, they should be collected in a separate, sealed, and clearly labeled container.
-
Labeling: All waste containers must be labeled with "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name of the primary chemical component (this compound).
The following diagram illustrates the logical flow for the disposal of this compound waste.
By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
